2H-pyrrolo[1,2-e][1,2,5]oxadiazine
Description
Structure
3D Structure
Properties
CAS No. |
43090-03-5 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2H-pyrrolo[1,2-e][1,2,5]oxadiazine |
InChI |
InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H |
InChI Key |
GNRWDHMHIBBVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CNOC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
2H-pyrrolo[1,2-e]oxadiazine structure elucidation
An In-Depth Technical Guide on the Structural Elucidation of the 2H-pyrrolo[1,2-e]oxadiazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis and characterization of novel heterocyclic compounds are foundational to the discovery of new therapeutic agents. Fused heterocyclic systems, such as the pyrrolo-oxadiazine scaffold, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.[1][2][3][4] This technical guide outlines a comprehensive, multi-faceted approach for the structural elucidation of the 2H-pyrrolo[1,2-e]oxadiazine core. While specific experimental data for this exact molecule is limited, this paper details the requisite experimental protocols and expected data by drawing analogies from the well-documented characterization of structurally related fused pyrrole systems. The methodologies covered include advanced spectroscopic techniques (NMR, IR, MS) and definitive X-ray crystallography, providing a robust framework for researchers in the field.
The 2H-pyrrolo[1,2-e]oxadiazine Core Structure
The 2H-pyrrolo[1,2-e]oxadiazine is a fused heterocyclic system containing a pyrrole ring fused to an oxadiazine ring. Its fundamental properties, as computed by PubChem, are summarized below.[5] The unambiguous determination of this structure and its derivatives relies on a combination of synthesis and rigorous analytical techniques.
Table 1: Computed Properties of 2H-pyrrolo[1,2-e][1][6][7]oxadiazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O | PubChem[5] |
| IUPAC Name | 2H-pyrrolo[1,2-e][1][6][7]oxadiazine | PubChem[5] |
| Molecular Weight | 122.12 g/mol | PubChem[5] |
| SMILES | C1=CN2C=CNOC2=C1 | PubChem[5] |
| InChIKey | GNRWDHMHIBBVJC-UHFFFAOYSA-N | PubChem[5] |
| Topological Polar Surface Area | 26.2 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
Methodologies for Structural Elucidation
A conclusive structural determination requires a systematic workflow, beginning with synthesis and followed by a suite of analytical methods to probe the molecule's connectivity and spatial arrangement.
References
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-pyrrolo[1,2-e][1,2,5]oxadiazine | C6H6N2O | CID 45087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Novel 2H-Pyrrolo[1,2-e]oxadiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies applicable to the preparation of novel 2H-pyrrolo[1,2-e]oxadiazine derivatives, a promising class of heterocyclic compounds. While direct synthetic routes to the 2H-pyrrolo[1,2-e]oxadiazine core are not extensively documented in current literature, this guide outlines plausible synthetic pathways extrapolated from established methodologies for structurally related fused pyrrole-oxazine and pyrrole-oxadiazole systems. Detailed experimental protocols, quantitative data from analogous reactions, and diagrammatic representations of synthetic workflows are presented to facilitate further research and development in this area. The potential biological significance of this scaffold is also discussed in the context of related bioactive molecules.
Introduction
Fused heterocyclic systems incorporating a pyrrole ring are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The pyrrolo-oxadiazine scaffold, in particular, represents a unique isosteric replacement for other bicyclic systems and holds potential for novel biological activities. This guide focuses on the synthesis of the underexplored 2H-pyrrolo[1,2-e]oxadiazine isomer. By examining the synthesis of related compounds such as pyrrolo[2,1-c][2][3]oxazines and pyrrolo[1,2-d][2][3][4]oxadiazines, we can propose viable synthetic strategies for the target molecule.
Proposed Synthetic Pathways
Based on established intramolecular cyclization reactions of substituted pyrroles, two primary retrosynthetic approaches are proposed for the synthesis of the 2H-pyrrolo[1,2-e]oxadiazine core.[5]
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Proposed retrosynthetic pathways for 2H-pyrrolo[1,2-e]oxadiazine.
Pathway A: Intramolecular Cyclization of an N-Acylamino Pyrrole Derivative
This approach is adapted from the synthesis of pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones from pyrrolooxadiazines, which involves the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole.[3][4]
Diagram 2: Workflow for Pathway A
Caption: Experimental workflow for the proposed synthesis via Pathway A.
Experimental Protocols (Adapted from Related Syntheses)
The following protocols are detailed methodologies for key steps in the proposed synthesis, adapted from literature procedures for analogous compounds.[7]
General Procedure for the Synthesis of 1-Amino-1H-pyrrole-2-carboxamide (Intermediate for Pathway A)
This procedure is based on the synthesis of N-aminopyrroles as described in the preparation of pyrrolotriazinones.[4]
-
Chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., CH₂Cl₂), add a Vilsmeier reagent.
-
Amination: The resulting acid chloride is then reacted with an amine to yield the corresponding 1H-pyrrole-2-carboxamide.
-
N-amination: The 1H-pyrrole-2-carboxamide is then treated with a mixture of NaOH, NH₄Cl, and NaClO to introduce the amino group at the N-1 position of the pyrrole ring.
General Procedure for Intramolecular Cyclization (Pathway A)
This is a general protocol for the cyclization step, which may require optimization for the specific substrate.
-
Acylation: The 1-amino-1H-pyrrole-2-carboxamide is acylated using a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.
-
Cyclization: The resulting N-acylamino-pyrrole derivative is then subjected to cyclization conditions. This may involve heating in a high-boiling solvent, or the use of a dehydrating agent or a catalyst to facilitate the ring closure.
Quantitative Data from Related Syntheses
The following tables summarize quantitative data from the synthesis of structurally related fused pyrrole heterocycles. This data can serve as a benchmark for the development of the synthesis of 2H-pyrrolo[1,2-e]oxadiazine derivatives.
Table 1: Reaction Yields for the Synthesis of Pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones via Rearrangement of Pyrrolooxadiazines [3]
| Entry | Reactant | Base (equiv) | Reaction Conditions | Yield (%) |
| 1 | Pyrrolooxadiazine 11a | None | 0 °C, 1 h → rt, 0.5 h | - |
| 2 | Pyrrolooxadiazine 11a | Et₃N (2.5) | 0 °C, 5 min | 53 (product 11a), 34 (product 12a) |
| 3 | Pyrrolooxadiazine 11a | Et₃N (10) | 0 °C, 5 min | 11 (product 11a), 29 (product 12a) |
| 4 | Pyrrolooxadiazine 11a | Et₃N (5) | 0 °C, 5 min | 68 (product 11a), 22 (product 12a) |
Table 2: Spectroscopic Data for a Representative Pyrrolo[2,1-c][2][3]oxazine Derivative [6]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (100 MHz, CDCl₃) δ | HRMS (ESI-TOF) m/z |
| 3h | 7.25 (d, J = 6.6 Hz, 2H), 7.08 (d, J = 7.1 Hz, 2H), 6.35 (d, J = 10.0 Hz, 1H), 6.18 (d, J = 9.9 Hz, 1H), 4.21–4.18 (m, 1H), 3.88–3.86 (s, 1H), 3.64 (m, 1H), 3.32–3.26 (m, 1H), 3.13–3.07 (m, 1H), 2.87–2.75 (m, 2H), 2.29 (s, 3H), 2.07 (s, 3H) | 194.2, 166.6, 154.8, 144.7, 137.5, 133.1, 132.1, 130.7, 129.9, 128.8, 78.5, 66.3, 66.0, 41.9, 38.5, 21.1, 13.8 | [M + H]⁺ calcd for C₁₉H₁₉NO₃NaS 364.0983; found: 364.0984 |
Biological Significance of Related Scaffolds
Derivatives of fused pyrrole systems have demonstrated a wide range of biological activities, suggesting that the novel 2H-pyrrolo[1,2-e]oxadiazine core could also possess interesting pharmacological properties.
-
Anticancer Activity: Many pyrrole derivatives are known for their anticancer properties.[2] For instance, pyrrolotriazinones have been investigated as phosphoinositide 3-kinase (PI3K) inhibitors.[4]
-
Enzyme Inhibition: Pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones have shown activity as tankyrase inhibitors and Eg5 inhibitors.[4]
-
Receptor Antagonism: Certain pyrrolotriazinones act as melanin-concentrating hormone receptor (MCH)-R1 antagonists and CRF1 receptor antagonists.[4]
-
Anti-inflammatory Activity: Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles have been identified as selective COX-2 inhibitors.[8][9]
Diagram 3: Potential Biological Targets
Caption: Potential biological activities of 2H-pyrrolo[1,2-e]oxadiazines.
Conclusion
While the synthesis of 2H-pyrrolo[1,2-e]oxadiazine derivatives remains an unexplored area, this technical guide provides a solid foundation for initiating research in this direction. By leveraging established synthetic methodologies for related fused pyrrole heterocycles, researchers can develop and optimize synthetic routes to this novel scaffold. The promising biological activities of analogous compounds underscore the potential of 2H-pyrrolo[1,2-e]oxadiazine derivatives as valuable candidates for drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound class is highly encouraged.
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 6. Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones: blue light promoted radical cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4- d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 2H-pyrrolo[1,2-e]oxadiazine
An In-Depth Technical Guide on 2H-pyrrolo[1,2-e][1][2][3]oxadiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2H-pyrrolo[1,2-e][1][2][3]oxadiazine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the foundational chemical information, including its IUPAC name and computed properties. Furthermore, it presents generalized experimental workflows and hypothetical signaling pathways that are relevant to the broader class of pyrrolo-oxadiazine and related nitrogen-containing heterocyclic compounds. This guide serves as a foundational resource for researchers interested in the exploration of this and similar chemical scaffolds for potential therapeutic applications.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2H-pyrrolo[1,2-e][1][2][3]oxadiazine [1].
Table 1: Computed Physicochemical Properties of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | PubChem[1] |
| Molecular Weight | 122.12 g/mol | PubChem[1] |
| InChI | InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H | PubChem[1] |
| InChIKey | GNRWDHMHIBBVJC-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CN2C=CNOC2=C1 | PubChem[1] |
| CAS Number | 43090-03-5 | PubChem[1] |
Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.
Synthesis and Characterization: A Generalized Workflow
While specific synthetic protocols for 2H-pyrrolo[1,2-e][1][2][3]oxadiazine are not detailed in the reviewed literature, a general workflow for the synthesis and characterization of novel heterocyclic compounds can be proposed. This workflow is essential for ensuring the purity, identity, and structural integrity of the synthesized compound.
References
- 1. 2H-pyrrolo[1,2-e][1,2,5]oxadiazine | C6H6N2O | CID 45087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Pyrrolo-Oxadiazine Core for Drug Discovery Professionals
Introduction
The pyrrolo-oxadiazine scaffold is a heterocyclic ring system of interest in medicinal chemistry due to its presence in various biologically active compounds. This document provides a technical overview of this structural class, with a specific focus on providing available data for researchers, scientists, and drug development professionals. While in-depth literature specifically detailing "2H-pyrrolo[1,2-e]oxadiazine" is limited, this guide consolidates information on closely related pyrrolo-oxadiazine isomers and derivatives to provide a foundational understanding of their synthesis, properties, and biological significance.
Chemical Identification
The specific isomer 2H-pyrrolo[1,2-e][1][2][3]oxadiazine is identified by the following CAS number:
| Compound Name | CAS Number | Molecular Formula |
| 2H-pyrrolo[1,2-e][1][2][3]oxadiazine | 43090-03-5[2] | C6H6N2O[2] |
Physicochemical Properties
Quantitative data for 2H-pyrrolo[1,2-e][1][2][3]oxadiazine has been computed and is available through public databases.
| Property | Value | Source |
| Molecular Weight | 122.12 g/mol | PubChem[2] |
| XLogP3 | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 122.048012819 Da | PubChem[2] |
| Topological Polar Surface Area | 26.2 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Synthesis and Experimental Protocols
Example Protocol: Synthesis of Pyrrolo[1,2-d][1][4][5]oxadiazines
A reported synthesis involves the cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[1] The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of a pyrrolo-oxadiazine derivative.
Detailed Methodology: The synthesis of related pyrrolotriazinones can be achieved through the rearrangement of pyrrolooxadiazines.[1] For instance, the synthesis of aminopyrrolocarbamates, which are precursors, involves the chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid followed by amination to yield 1H-pyrrole-2-carboxamide.[1] N-amination of the pyrrole nitrogen can then be achieved using reagents like NaOH, NHCl, and NaClO.[1]
Biological Activity and Signaling Pathways
While specific signaling pathways involving 2H-pyrrolo[1,2-e]oxadiazine are not documented, the broader class of oxadiazines, particularly in more complex systems, has well-defined biological activities. A prominent example is the insecticide indoxacarb, an oxadiazine derivative that functions as a voltage-dependent sodium channel blocker.[4][6][7][8]
Mechanism of Action: Indoxacarb
Indoxacarb itself is a pro-insecticide that is metabolized in vivo to its active N-decarbomethoxylated metabolite.[9] This active metabolite blocks the neuronal sodium channels in insects, leading to paralysis and death.[7][8]
Caption: Simplified signaling pathway for the bioactivation and action of Indoxacarb.
Potential as Kinase Inhibitors
Structurally related fused heterocycles, such as pyrrolo[2,1-f][1][2][5]triazines, have shown significant activity as kinase inhibitors, targeting pathways like PI3K/AKT/mTOR and RAS/RAF/MEK which are crucial in cancer cell proliferation.[3] This suggests that the pyrrolo-oxadiazine scaffold could also be explored for similar therapeutic applications.
Caption: Potential inhibitory action of pyrrolo-fused heterocycles on cancer signaling pathways.
Conclusion and Future Directions
The pyrrolo-oxadiazine core represents a class of heterocyclic compounds with demonstrated biological relevance, particularly exemplified by the insecticidal activity of indoxacarb. While comprehensive data on the specific 2H-pyrrolo[1,2-e]oxadiazine isomer is sparse, the synthetic strategies and biological mechanisms of related structures provide a valuable starting point for researchers. Future work should focus on the synthesis and biological evaluation of a broader range of pyrrolo-oxadiazine derivatives to fully elucidate their therapeutic potential, particularly in the areas of oncology and neurobiology. The development of novel synthetic routes and the screening of these compounds against various biological targets will be crucial in unlocking the full potential of this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 2H-pyrrolo[1,2-e][1,2,5]oxadiazine | C6H6N2O | CID 45087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Indoxacarb - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
The Emergence of Pyrrolo-Oxadiazines: A Technical Guide to Their Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of heterocyclic chemistry is vast and intricate, with the fusion of different ring systems often leading to novel scaffolds with unique chemical properties and biological activities. Among these, the pyrrolo-oxadiazine core, a heterocyclic system integrating a pyrrole and an oxadiazine ring, represents a relatively underexplored area with significant synthetic potential. This technical guide provides an in-depth exploration of the discovery and history of pyrrolo-oxadiazine and related pyrrolo-oxazine compounds, detailing their synthesis and significance as chemical intermediates. While the term "pyrrolo-oxadiazine" does not define a widely studied class of compounds with a long history, specific isomers have emerged as noteworthy synthetic precursors. This guide will focus on the known isomers, their historical context, and the experimental protocols for their preparation.
The Progenitor: A Brief History of the Oxadiazine Ring
The story of pyrrolo-oxadiazines is intrinsically linked to the broader history of oxadiazines, six-membered heterocyclic rings containing one oxygen and two nitrogen atoms. A pivotal moment in the history of oxadiazines was the discovery of the insecticide indoxacarb by DuPont in 1992.[1] The development of indoxacarb arose from the evolution of pyrazoline-type insecticides.[1][2] Researchers were examining monocyclic and fused-tricyclic pyrazolines and pyridazines, which led to the investigation of analogous tricyclic oxadiazines.[2] These oxadiazines demonstrated high insecticidal activity, favorable environmental dissipation rates, and low toxicity to non-target organisms.[2] Indoxacarb, the first commercialized pyrazoline-type sodium-channel blocker, solidified the importance of the oxadiazine scaffold in agrochemistry.[1][2]
The Emergence of Fused Pyrrolo-Oxadiazine Systems
While the standalone oxadiazine ring has a defined history, the fused pyrrolo-oxadiazine core has appeared more subtly in the scientific literature, often as a transient intermediate in the synthesis of more complex heterocyclic systems. The following sections detail the discovery and synthesis of specific, noteworthy isomers.
Pyrrolo[1,2-d][1][2][3]oxadiazines: Precursors to Pyrrolotriazinones
A significant development in the chemistry of pyrrolo-oxadiazines was reported in 2016 by Son and Park, who described the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines as key intermediates in the preparation of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[3][4][5] This work highlighted the utility of the pyrrolo-oxadiazine scaffold as a building block for accessing other important heterocyclic cores.
The synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines is achieved through a regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. A general procedure is outlined below:
Step 1: Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in dry dichloromethane (CH₂Cl₂), oxalyl chloride and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The reaction mixture is heated, and after completion, the solvent is removed under reduced pressure to yield the crude 3-chloro-1H-pyrrole-2-carbonyl chloride. This acid chloride is then dissolved in 1,4-dioxane, and aniline and diisopropylethylamine (DIPEA) are added at 0 °C. The mixture is heated, and after workup, the product, 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is purified by column chromatography.
Step 2: Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
The previously synthesized carboxamide is treated with an aqueous solution of ammonium hydroxide, Aliquat 336 (a phase transfer catalyst), and sodium hypochlorite in a mixture of tert-butylmethyl ether and diethyl ether at 0 °C. After stirring at room temperature, the product, 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is extracted and purified.
Step 3: Synthesis of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor
To a solution of the 1-amino-pyrrole derivative in tetrahydrofuran (THF), N-(tert-butoxycarbonyl)-L-alanine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are added at room temperature. After stirring overnight, the product is extracted and purified.
Step 4: Regioselective Intramolecular Cyclization to form the Pyrrolo[1,2-d][1][2][3]oxadiazine
The 1,2-biscarbamoyl-substituted 1H-pyrrole is dissolved in CH₂Cl₂. To this solution, triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) are added at 0 °C. This reaction induces a regioselective intramolecular cyclization to yield the pyrrolo[1,2-d][1][2][3]oxadiazine.[3]
The logical workflow for this synthesis is depicted in the following diagram:
The pyrrolo[1,2-d][1][2][3]oxadiazines are valuable as they undergo a nucleophile-induced rearrangement to form pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[4][5] This transformation provides a facile and practical route to these biologically relevant triazinone scaffolds.[4]
The rearrangement is typically induced by a nucleophile, with the regioselectivity influenced by the halogen source of the triphenylphosphorane used in the preceding cyclization step and the nature of the N-functional groups.[5] The use of lithium or sodium counterions for the oxygen atom facilitates the rearrangement.[5]
The relationship between the pyrrolo-oxadiazine and the resulting pyrrolotriazinone is illustrated below:
Pyrrolo[2,1-c][1][3]oxazines: Synthesis via Cyclization of Ynamides
Another class of related compounds is the pyrrolo[2,1-c][1][3]oxazin-1-ones. A method for their synthesis involves the zinc chloride-mediated cyclization of 2-ynamidyl-(hetero)arylcarboxylates. This approach provides a smooth and efficient route to this heterocyclic scaffold.
The synthesis of 1H-pyrrolo[2,1-c][1][3]oxazin-1-one derivatives can be achieved from ynamides. A general procedure is as follows:
A solution of the appropriate 2-ynamidyl-(hetero)arylcarboxylate in a suitable solvent is treated with zinc chloride. The reaction mixture is heated, and upon completion, the product is isolated and purified. This cyclization reaction proceeds in good yields and represents a straightforward method for accessing the pyrrolo-oxazinone core.
The general workflow for this synthesis is shown below:
Compounds with Pyrrole and Oxadiazole Moieties
While fused pyrrolo-oxadiazine systems are not extensively documented, numerous compounds have been synthesized that incorporate both a pyrrole (or a pyrrolo-fused system) and an oxadiazole ring, which are not directly fused. These molecules have garnered significant interest due to their diverse biological activities.
A notable example is the class of pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles. These compounds have been designed and synthesized as selective COX-2 inhibitors with potential anti-inflammatory and analgesic properties.[6][7] The synthetic strategy for these molecules often involves the alkylation of a pyrrolo[3,4-d]pyridazinone core with a suitable oxadiazole-containing side chain.[6]
Conclusion
The discovery and history of pyrrolo-oxadiazine compounds are not characterized by a long and distinct lineage but rather by the emergence of specific isomers as key synthetic intermediates. The pyrrolo[1,2-d][1][2][3]oxadiazines, in particular, have been shown to be valuable precursors for the synthesis of pyrrolotriazinones, highlighting their potential in the construction of complex, biologically relevant scaffolds. Similarly, synthetic routes to pyrrolo[2,1-c][1][3]oxazin-1-ones have been developed.
While the broader class of "pyrrolo-oxadiazines" remains a relatively uncharted area of heterocyclic chemistry, the existing literature provides a solid foundation for future exploration. The synthetic methodologies detailed in this guide offer researchers the tools to access these novel heterocyclic systems, paving the way for the discovery of new chemical entities with potential applications in drug development and other scientific disciplines. The continued investigation into the synthesis and reactivity of pyrrolo-oxadiazines and their isomers will undoubtedly unveil new and exciting avenues in the ever-evolving field of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Theoretical Framework for the Exploration of 2H-Pyrrolo[1,2-e]oxadiazine: A Computational Chemistry Approach
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
The 2H-pyrrolo[1,2-e]oxadiazine scaffold represents a novel heterocyclic system with potential applications in medicinal chemistry and materials science. To date, a thorough theoretical examination of its fundamental electronic and structural properties is not available in the public literature. This guide outlines a comprehensive computational workflow to characterize the 2H-pyrrolo[1,2-e]oxadiazine core, providing a foundational blueprint for future research. The proposed methodologies encompass quantum chemical calculations to elucidate the molecule's geometry, stability, electronic structure, and reactivity. This document serves as a technical primer for researchers seeking to investigate this promising heterocyclic system, detailing the necessary computational protocols and data presentation strategies essential for a rigorous theoretical study.
Introduction
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The 2H-pyrrolo[1,2-e]oxadiazine ring system, a nitrogen-rich fused heterocycle, presents an intriguing target for theoretical investigation due to its unique arrangement of heteroatoms, which is expected to confer specific electronic and reactivity properties. A comprehensive understanding of its molecular structure, stability, and electron distribution is paramount for predicting its behavior and guiding the synthesis of functionalized derivatives.
This whitepaper puts forth a standardized protocol for the theoretical analysis of 2H-pyrrolo[1,2-e]oxadiazine using first-principles quantum chemical methods. The absence of existing computational studies on this specific scaffold necessitates the establishment of a robust and reproducible research framework. The following sections detail the proposed computational methodologies, data organization for clarity and comparison, and a logical workflow to guide the investigation.
Proposed Computational Workflow
A systematic computational analysis is critical for deriving meaningful insights into the properties of a novel molecule. The workflow presented below outlines the logical progression from initial structure preparation to in-depth analysis of molecular properties.
Figure 1: Proposed workflow for the theoretical analysis of 2H-pyrrolo[1,2-e]oxadiazine.
Detailed Computational Methodologies
The following protocols describe the proposed computational experiments for a thorough theoretical investigation. These methods are selected to balance computational accuracy with efficiency.
Geometry Optimization and Frequency Calculations
-
Objective: To determine the most stable three-dimensional conformation of the molecule and confirm it is a true energy minimum.
-
Protocol:
-
The initial 2D structure of 2H-pyrrolo[1,2-e]oxadiazine is drawn using a molecular editor and converted to a 3D format.
-
A full geometry optimization is performed using Density Functional Theory (DFT).
-
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, as it provides a reliable description of electronic correlation for many organic systems.
-
The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to accurately model the electron distribution, especially for a molecule with multiple heteroatoms.
-
Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
The calculations can be performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution environment (e.g., in water or DMSO).
-
Electronic Structure Analysis
-
Objective: To understand the distribution of electrons and identify regions of electrophilic and nucleophilic reactivity.
-
Protocols:
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated from the optimized geometry. This surface visualizes the electrostatic potential on the electron density surface, with color-coding indicating regions of negative potential (red, nucleophilic) and positive potential (blue, electrophilic).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. The spatial distribution of these orbitals is visualized to identify sites for electron donation (HOMO) and acceptance (LUMO).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to calculate the natural atomic charges on each atom. This provides a quantitative measure of the electron distribution and helps in understanding the polarity of bonds within the molecule.
-
Global Reactivity Descriptors
-
Objective: To quantify the overall reactivity of the molecule.
-
Protocol:
-
Using the calculated HOMO and LUMO energies, global reactivity descriptors are derived based on conceptual DFT. These include:
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Global Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
-
-
Illustrative Data Presentation
To ensure clarity and facilitate comparative analysis, all quantitative data from the proposed studies should be summarized in structured tables. The following tables are provided as templates for presenting the expected results.
Table 1: Optimized Geometrical Parameters (Illustrative) (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | N1-C2 | 1.35 |
| C2-C3 | 1.42 | |
| C3-N4 | 1.38 | |
| ... | ... | |
| Bond Angles | C2-N1-C8a | 108.5 |
| N1-C2-C3 | 110.2 | |
| ... | ... | |
| Dihedral Angles | N1-C2-C3-N4 | 0.5 |
| ... | ... |
Table 2: Calculated Thermochemical and Electronic Properties (Illustrative)
| Property | Symbol | Value (Units) |
| Total Energy | E | Value (Hartree) |
| Gibbs Free Energy | G | Value (Hartree) |
| Dipole Moment | µ | Value (Debye) |
| HOMO Energy | EHOMO | Value (eV) |
| LUMO Energy | ELUMO | Value (eV) |
| HOMO-LUMO Gap | ΔE | Value (eV) |
Table 3: Global Reactivity Descriptors (Illustrative)
| Descriptor | Symbol | Calculated Value (eV) |
| Electronegativity | χ | Value |
| Chemical Hardness | η | Value |
| Global Softness | S | Value |
| Electrophilicity Index | ω | Value |
Table 4: NBO Atomic Charges (Illustrative)
| Atom | Atomic Charge (e) |
| N1 | -0.55 |
| C2 | 0.15 |
| C3 | -0.20 |
| N4 | -0.60 |
| ... | ... |
Conclusion
While experimental validation remains essential, the proposed theoretical framework provides a powerful and cost-effective strategy for the initial characterization of the 2H-pyrrolo[1,2-e]oxadiazine system. The successful execution of this computational study would yield fundamental insights into its stability, electronic nature, and reactivity, thereby establishing a critical foundation for its potential development in pharmaceutical and material science applications. This guide provides the necessary blueprint for researchers to embark on such an investigation, ensuring a systematic and comprehensive analysis.
A Technical Guide to the Spectroscopic Characterization of Pyrrolo-Oxadiazine Systems
Disclaimer: As of the date of this report, specific experimental spectroscopic data for the parent compound 2H-pyrrolo[1,2-e]oxadiazine is not extensively available in the public domain literature.[1] The information presented herein is a comprehensive guide based on the analysis of structurally related pyrrole-fused heterocyclic systems and established spectroscopic methodologies. This document serves as a predictive and methodological resource for researchers working on the synthesis and characterization of novel pyrrolo-oxadiazine derivatives.
Introduction to Pyrrole-Fused Heterocycles
Pyrrole-fused heterocyclic compounds are a significant class of molecules in medicinal chemistry and materials science, often exhibiting a wide range of biological activities, including anticancer properties.[2][3] The fusion of a pyrrole ring with other heterocyclic systems, such as oxadiazines or pyridazines, creates rigid, planar structures with unique electronic properties that are of great interest in drug design.[3][4] Accurate structural elucidation is paramount, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of novel organic compounds.[6] For heterocyclic systems like pyrrolo-oxadiazines, a suite of 1D and 2D NMR experiments is typically required for complete assignment of proton (¹H) and carbon (¹³C) signals.[6][7]
Predicted and Representative ¹H NMR Data
The ¹H NMR chemical shifts for pyrrole-fused systems are influenced by the aromaticity of the rings, the electronegativity of adjacent heteroatoms, and the nature of any substituents. Protons on the pyrrole ring typically appear in the aromatic region, with α-hydrogens found at lower fields than β-hydrogens.[7]
Table 1: Representative ¹H NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles
| Compound Class | Representative Protons | Chemical Shift (δ, ppm) Range | Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazines | Pyrrolic H-6 | Triplet, ~0.9 Hz coupling with adjacent CH₂ | Regioselectivity dependent | [4] |
| Pyridazinone H-4, H-5 | Doublets, ~9.6 Hz | Vicinal coupling | [4] | |
| Substituted Pyrroles | Pyrrole α-H | 6.5 - 7.0 | Varies with substitution | [7][8] |
| Pyrrole β-H | 6.0 - 6.7 | Varies with substitution | [7][8] |
| Pyrrolo-diones | =CH- | 6.7 - 7.0 | Singlet |[9] |
Predicted and Representative ¹³C NMR Data
¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Representative ¹³C NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles
| Compound Class | Representative Carbons | Chemical Shift (δ, ppm) Range | Reference |
|---|---|---|---|
| Pyrrolo[1,2-b]pyridazines | Pyridazinone C=O | 159.7 - 160.1 | [4] |
| Ester C=O | 169.5 - 169.7 | [4] | |
| Pyrrolizin-3-one Derivatives | Amide-like C=O | Varies, indicates conjugation | [10] |
| Ring-junction C | Varies | [10] | |
| Substituted Pyrroles | C=O (amide) | 157.4 - 158.9 | [9][11] |
| | Aromatic C | 110 - 150 |[12][13] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[14][15][16] The spectrum is typically divided into the functional group region (3600–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹).[14]
Table 3: Characteristic IR Absorption Frequencies for Pyrrole-Fused Systems
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Notes | Reference |
|---|---|---|---|---|
| N-H (Pyrrole Ring) | Stretching | 3400 - 3200 | Broad shoulder often observed. | [17] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | [9] | |
| C=O (Amide/Lactam) | Stretching | 1740 - 1650 | Position depends on ring strain and conjugation. | [4][18] |
| C=N | Stretching | 1680 - 1620 | [18] | |
| C=C (Aromatic) | Stretching | 1615 - 1450 | Multiple bands are characteristic of the ring system. | [9] |
| C-N | Stretching | 1200 - 1100 | [17] |
| C-O-C (Oxadiazine) | Stretching | 1270 - 1050 | Asymmetric and symmetric stretches expected. |[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[19] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound.[2] Fragmentation patterns observed in the mass spectrum can also offer structural clues.
Table 4: Mass Spectrometry Data for Pyrrole-Fused Systems
| Technique | Information Provided | Expected Results for Pyrrolo-Oxadiazine | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Molecular Ion ([M+H]⁺ or [M-H]⁻) | Expected m/z for the protonated molecule. | [12] |
| High-Resolution MS (HRMS) | Exact Mass and Elemental Formula | Calculated exact mass should be within ±5 ppm of the found value. | [11][12] |
| Gas Chromatography-MS (GC-MS) | Fragmentation Pattern | For volatile derivatives, provides structural fragments. |[19] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.[19][20]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts.[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.[11]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.[21]
-
-
2D Spectra Acquisition: To establish connectivity and assign complex spectra, acquire the following 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[7]
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[14] Alternatively, use the Attenuated Total Reflectance (ATR) technique with the neat solid.
-
Liquid/Oil Samples: Analyze as a thin film between salt plates (e.g., NaCl or KBr).[14]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15][16]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure solvent, which is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-50 µg/mL) in a suitable solvent like methanol, acetonitrile, or water.[20] The sample should be free of salts and other non-volatile impurities.[20][22] Filtration through a 0.2 µm syringe filter is recommended.[20]
-
Instrumentation:
-
Low-Resolution MS: Use an instrument with an ESI or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a quadrupole or ion trap analyzer.
-
High-Resolution MS (HRMS): Use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer to obtain high-mass-accuracy data.[2]
-
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.[20]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel heterocyclic compound.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel compound.
Caption: Interrelation of key spectroscopic techniques for confirming a chemical structure.
References
- 1. 2H-pyrrolo[1,2-e][1,2,5]oxadiazine | C6H6N2O | CID 45087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. measurlabs.com [measurlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. uomosul.edu.iq [uomosul.edu.iq]
- 19. organomation.com [organomation.com]
- 20. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 21. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 2H-pyrrolo[1,2-e]oxadiazine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2H-pyrrolo[1,2-e]oxadiazine, alongside relevant experimental methodologies for the synthesis of related compounds and an exploration of their potential biological significance. This document is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical and Physical Properties
2H-pyrrolo[1,2-e][1][2][3]oxadiazine is a heterocyclic organic compound with the molecular formula C₆H₆N₂O.[1] Its core structure consists of a fused pyrrole and oxadiazine ring system. The molecular weight and other key computed properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 122.12 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |
| Molecular Formula | C₆H₆N₂O | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |
| Exact Mass | 122.048012819 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |
| XLogP3-AA | 2.3 | Computed by XLogP3 3.0 (PubChem release 2021.05.07)[1] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |
| Topological Polar Surface Area | 26.2 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |
| Heavy Atom Count | 9 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 135 | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |
Potential Biological Significance and Therapeutic Relevance
While specific biological activities for 2H-pyrrolo[1,2-e]oxadiazine are not extensively documented, the broader class of related heterocyclic compounds, such as pyrrolotriazinones, has garnered significant interest in medicinal chemistry. Notably, several patent applications have described pyrrolotriazinones as inhibitors of phosphoinositide 3-kinase (PI3K).[2][4] PI3K is a key enzyme in a signaling pathway that is often dysregulated in cancer, making it a valuable target for drug development. The structural similarity of 2H-pyrrolo[1,2-e]oxadiazine to these bioactive compounds suggests its potential for similar biological activities.
Derivatives of oxadiazole, a core component of the target molecule, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
Caption: Logical relationship of the pyrrolo-oxadiazine scaffold as a potential PI3K inhibitor.
Representative Experimental Protocols for Synthesis of Related Pyrrole Heterocycles
1. Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
-
To a solution of 3-chloro-1H-pyrrole-2-carbonyl chloride in a suitable solvent such as 1,4-dioxane, add aniline and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0 °C.
-
The reaction mixture is then heated to 60 °C for several hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and water, and the layers are separated.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product, which can be further purified if necessary.
2. Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
-
The previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide is dissolved in a suitable solvent.
-
An aminating agent is introduced. A common method involves a reaction mixture of sodium hydroxide (NaOH), ammonium chloride (NH₄Cl), and sodium hypochlorite (NaClO).[2][8]
-
The reaction is stirred at room temperature for a specified period.
-
The reaction mixture is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
3. Synthesis of tert-butyl (S)-(1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate
-
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide in a solvent like tetrahydrofuran (THF), add N-(tert-butoxycarbonyl)-L-alanine and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).[7]
-
The reaction is stirred at room temperature, typically overnight.
-
Following the reaction, an aqueous workup with ethyl acetate extraction is performed.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.[7]
Caption: A representative workflow for the synthesis of a pyrrole-based precursor.
References
- 1. 2H-pyrrolo[1,2-e][1,2,5]oxadiazine | C6H6N2O | CID 45087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Oxadiazoles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrrolo-Fused Oxadiazines and Related Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of pyrrolo-fused oxadiazines and related heterocyclic systems. Due to the limited specific literature on 2H-pyrrolo[1,2-e]oxadiazine, this document broadens its scope to include closely related and better-studied analogues, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Identity of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine
While detailed experimental data on 2H-pyrrolo[1,2-e]oxadiazine is scarce in publicly accessible literature, computational data for a closely related isomer, 2H-pyrrolo[1,2-e][1][2][3]oxadiazine, is available and provides a foundational understanding of its chemical characteristics.
SMILES Notation: C1=CN2C=CNOC2=C1
Key Computed Properties:
| Property | Value | Source |
| Molecular Formula | C6H6N2O | PubChem |
| Molecular Weight | 122.12 g/mol | PubChem |
| IUPAC Name | 2H-pyrrolo[1,2-e][1][2][3]oxadiazine | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis of Pyrrolo-Fused Heterocycles
The synthesis of pyrrolo-fused heterocyclic systems often involves multi-step sequences, with key reactions such as intramolecular cyclization and 1,3-dipolar cycloaddition being prevalent. These methods allow for the construction of the fused ring system from functionalized pyrrole precursors.
A common strategy for creating fused nitrogen-containing heterocycles is the rearrangement of other heterocyclic systems. For instance, pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines.[5][6] Another important synthetic route is the intramolecular cyclization of appropriately substituted pyrroles.[5][7] The synthesis of various pyrrole derivatives can also be achieved through transition metal-catalyzed reactions, such as those involving gold or rhodium catalysts.[8]
Hypothetical Synthetic Workflow for 2H-pyrrolo[1,2-e]oxadiazine
Based on established synthetic methodologies for related fused pyrrole systems, a plausible synthetic pathway for 2H-pyrrolo[1,2-e]oxadiazine can be proposed. This hypothetical workflow serves as a conceptual guide for the potential synthesis of this and similar molecules. The process would likely begin with a functionalized pyrrole, followed by the introduction of a side chain capable of undergoing intramolecular cyclization to form the oxadiazine ring.
Biological Activities and Therapeutic Potential
Pyrrole-fused heterocycles are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug development.[2] Many derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2][9][10]
The biological activity is often linked to the specific arrangement of the fused rings and the nature of the substituents. For example, certain pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), tankyrase, and other enzymes, highlighting their potential in oncology.[5]
Table of Biological Activities of Related Pyrrolo-Fused Heterocycles:
| Compound Class | Biological Activity | Molecular Target (if known) | Reference(s) |
| Pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones | Anticancer | PI3K inhibitors, Tankyrase inhibitors | [5] |
| Pyrrolo[1,2-a]quinolines | Anticancer | Tubulin polymerization inhibitors | [1][4] |
| Pyrrolo[2,3-d]pyrimidines | Antiviral | Hepatitis C Virus (HCV) | [2] |
| Pyrrolo[3,2-c]pyridines | Anticancer, Antiarthritic | FMS kinase inhibitors | [9] |
| Pyrrolopyridazines | Cytotoxic | - | [11] |
Mechanism of Action & Signaling Pathways
The therapeutic effects of many bioactive pyrrolo-fused heterocycles stem from their ability to interact with specific biological targets, often enzymes or receptors involved in key signaling pathways. A notable example is the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting PI3K, these compounds can block downstream signaling, leading to reduced cell proliferation and survival. Another important mechanism of action for some pyrrolo-fused compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][4]
Experimental Protocols (Exemplary)
To provide a practical example for researchers, the following is a representative protocol for the synthesis of an N-aminopyrrole, a key intermediate in the synthesis of some pyrrolo-fused heterocycles, based on a reported procedure.[5][7]
Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide:
-
Preparation of the Reagent: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in dry dichloromethane (CH2Cl2), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure to yield the crude 3-chloro-1H-pyrrole-2-carbonyl chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable solvent such as 1,4-dioxane. Aniline and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added at 0 °C. The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The product, 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then isolated through extraction and purified.
-
N-Amination: An aqueous solution of sodium hydroxide is added to ammonium chloride at 0 °C. Subsequently, an aqueous solution of ammonium hydroxide, a phase-transfer catalyst (e.g., Aliquat 336), a solution of the previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide in an appropriate solvent system, and sodium hypochlorite are added at 0 °C. The reaction is stirred at room temperature for about an hour. The desired product, 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then extracted and purified by column chromatography.
Conclusion
The pyrrolo-fused oxadiazine scaffold and its related heterocyclic systems represent a promising area of research in medicinal chemistry. While specific data on 2H-pyrrolo[1,2-e]oxadiazine is limited, the broader class of pyrrolo-fused compounds demonstrates significant biological potential, particularly in the development of novel anticancer and antiviral agents. The synthetic strategies and biological insights presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 8. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrrolo-Oxadiazine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Therefore, this document provides a detailed protocol for the synthesis of a closely related and well-documented isomer, pyrrolo[1,2-d][1][2][3]oxadiazine , as a representative example of the synthesis of fused pyrrolo-oxadiazine systems. The methodologies presented are based on the work of Son and Park (2016)[1][2][3][4][5][6].
Synthesis of Pyrrolo[1,2-d][1][2][3]oxadiazines via Intramolecular Cyclization
The synthesis of the pyrrolo[1,2-d][1][2][3]oxadiazine core is achieved through a multi-step process commencing from 3-chloro-1H-pyrrole-2-carboxylic acid. The key final step involves the regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate.
Overall Synthetic Scheme
The overall synthetic route involves the formation of a 1-amino-pyrrole-2-carboxamide, followed by coupling with a protected amino acid to yield the cyclization precursor. This precursor then undergoes an intramolecular cyclization to form the desired pyrrolo[1,2-d][1][2][3]oxadiazine.
Experimental Protocols
Synthesis of 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (Precursor)
This protocol details the synthesis of the key N-aminopyrrole intermediate.
Step 1: Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide [5]
-
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (1.37 mmol) in dry CH2Cl2 (5 mL), add oxalyl chloride (2.06 mmol) and a few drops of DMF at 0 °C.
-
Stir the reaction mixture at 70 °C for 4-5 hours.
-
Remove the solvent under reduced pressure and dry the crude residue under high vacuum.
-
To the resulting 3-chloro-1H-pyrrole-2-carbonyl chloride in 1,4-dioxane (5 mL), add aniline (1.65 mmol) and DIPEA (4.12 mmol) at 0 °C.
-
Stir the mixture at 60 °C for 1-3 hours, then concentrate under reduced pressure.
-
Dilute the mixture with EtOAc and H2O, and separate the layers.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude residue by column chromatography on silica gel (EtOAc/n-hexane) to yield the product.
Step 2: Synthesis of 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide [5][6]
-
To a mixture of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (11 mmol) in tert-butylmethyl ether/diethyl ether (1:1, 80 mL), add an aqueous solution of ammonium hydroxide (28 wt%, 324 mmol) and Aliquat 336 (2 mmol) at 0 °C.
-
Add sodium hypochlorite (10%, 162 mmol) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Extract the reaction mixture with EtOAc.
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (EtOAc/n-hexane) to obtain the N-aminopyrrole.
Synthesis of tert-butyl (S)-(1-((2-(3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate (Cyclization Precursor)[6]
-
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (9.76 mmol) in THF (30 mL), add N-(tert-butoxycarbonyl)-L-alanine (13.66 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (13.66 mmol) at room temperature.
-
Stir the reaction mixture for 17 hours.
-
Extract the mixture with EtOAc.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product, which can be used in the next step without further purification.
Intramolecular Cyclization to form Pyrrolo[1,2-d][1][2][3]oxadiazine[5]
-
To a solution of triphenylphosphine (0.49 mmol) in CH2Cl2 (0.5 mL), add bromine (0.54 mmol) at 0 °C.
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C and add a solution of the aminopyrrolocarbamate precursor (0.25 mmol) in CH2Cl2 (0.5 mL) and triethylamine (1.23 mmol).
-
After complete addition, stir the reaction mixture at 0 °C for 5 minutes.
-
Extract the reaction mixture with CH2Cl2.
-
The organic layer contains the pyrrolo[1,2-d][1][2][3]oxadiazine product along with the pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one rearrangement product. The products are separated by column chromatography.
Data Presentation
Optimization of Intramolecular Cyclization Conditions
The regioselectivity of the cyclization is highly dependent on the halogen source used in the formation of the triphenylphosphonium halide reagent.
| Entry | Halogen Source | R Group | Overall Yield (%) (Oxadiazine + Triazinone) | Ratio (Oxadiazine : Triazinone) |
| 1 | PPh3/I2 | Phenyl | 98 | 1 : 1.3 |
| 2 | PPh3/Br2 | Phenyl | 90 | 3.1 : 1 |
| 3 | PPh3/Cl2 | Phenyl | 81 | 1.8 : 1 |
| 4 | PPh3Br2 | Phenyl | 90 | 3.1 : 1 |
| 5 | PPh3Cl2 | Phenyl | 81 | 1.8 : 1 |
| 6 | CBr4/PPh3 | Phenyl | 81 | 1.3 : 1 |
| 7 | CCl4/PPh3 | Phenyl | 83 | 1.5 : 1 |
| 8 | PPh3/I2 | 3-Fluorophenyl | 87 | 1 : 1.5 |
| 9 | PPh3/Br2 | 3-Fluorophenyl | 85 | 3.3 : 1 |
| Data adapted from Son and Park (2016).[1] |
Nucleophile-Induced Rearrangement of Pyrrolo-oxadiazine
The synthesized pyrrolo[1,2-d][1][2][3]oxadiazine can undergo rearrangement to the corresponding pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one in the presence of a nucleophile.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time | Yield of Triazinone (%) |
| 1 | Pyrrolidine | THF | 0 to rt | 1.5 h | Not Obtained |
| 2 | Li(Me3AlSPh) | THF | 0 | 10 min | 91 |
| 3 | NaSMe | THF | 0 | 10 min | 95 |
| 4 | NaOMe | THF | 0 | 10 min | 96 |
| Data adapted from Son and Park (2016).[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key reactants and products in the final cyclization and optional rearrangement steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrrolooxadiazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolooxadiazine and its related isomers, key heterocyclic scaffolds in medicinal chemistry. The following sections outline two primary synthetic strategies: the formation of the pyrrolo[1,2-d][1][2][3]oxadiazine system via intramolecular cyclization and the synthesis of pyrrolo[1][3]oxazin-2-ones through electrophilic cyclization.
I. Synthesis of Pyrrolo[1,2-d][1][2][3]oxadiazines via Intramolecular Cyclization
The intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles represents a common and effective method for the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines. This approach often involves the use of a phosphine-halogen reagent system to facilitate the cyclization. However, the reaction conditions can be mild, allowing for rapid synthesis.[1][4][5][6]
A notable challenge in this synthesis is the potential for rearrangement of the desired pyrrolooxadiazine to the isomeric pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one. The regioselectivity of the reaction is influenced by factors such as the choice of base, reaction temperature, and reaction time.[1][4][6]
Experimental Protocol: Synthesis of 1-Aryl-4-methyl-1,4-dihydro-2H-pyrrolo[1,2-d][1][2][3]oxadiazin-2-one
This protocol is adapted from the work of Son and Park (2016) for the synthesis of a model pyrrolooxadiazine.
Materials:
-
1-(N-(tert-butoxycarbonyl)-L-alanyl)-1H-pyrrole-2-carboxamide
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂) or Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and n-hexane for elution
Procedure:
-
To a solution of triphenylphosphine (2.0 equivalents) in dichloromethane (0.5 mL), add bromine (2.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the mixture back to 0 °C and add a solution of the starting aminopyrrolocarbamate (1.0 equivalent) in dichloromethane (0.5 mL).
-
Add triethylamine (5.0 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the desired pyrrolo[1,2-d][1][2][3]oxadiazine.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the effect of varying reaction conditions on the yield of the pyrrolooxadiazine and the rearranged pyrrolotriazinone.
| Entry | Et₃N (equiv) | Reaction Conditions | Yield (%) Pyrrolooxadiazine | Yield (%) Pyrrolotriazinone |
| 1 | 0 | 0 °C, 1 h → rt, 0.5 h | - | - |
| 2 | 2.5 | 0 °C, 5 min | 53 | 34 |
| 3 | 10 | 0 °C, 5 min | 11 | 29 |
| 4 | 5 | 0 °C, 5 min | 68 | 22 |
| 5 | 5 | 0 °C, 1 h → rt, 6 h | 63 | 20 |
| 6 | 5 | reflux, 10 min | 59 | 16 |
Data adapted from Son, K., & Park, S. J. (2016). Beilstein Journal of Organic Chemistry, 12, 1780–1787.[1]
Logical Workflow for Pyrrolo[1,2-d][1][2][3]oxadiazine Synthesis
Caption: Synthetic workflow for pyrrolo[1,2-d][1][2][3]oxadiazine formation.
II. Synthesis of Pyrrolo[1][3]oxazin-2-ones via Electrophilic Cyclization
An alternative approach to a related pyrrolooxazine core involves the electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole esters. This method provides access to pyrrolo[1][3]oxazin-2-one derivatives. The reaction is typically mediated by an electrophilic halogen source, such as iodine.[2][7]
Experimental Protocol: Synthesis of 1-Aryl-1,4-dihydro-2H-pyrrolo[1][3]oxazin-2-one
This protocol is a general procedure based on the electrophilic cyclization of N-alkyne-substituted pyrrole esters.
Materials:
-
N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in dichloromethane (10 mL).
-
Add iodine (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding pyrrolo[1][3]oxazin-2-one.
Data Presentation: Representative Yields for Electrophilic Cyclization
The yields for the electrophilic cyclization are generally good, though they can be influenced by the nature of the substituent on the alkyne.
| Substrate | Product | Yield (%) |
| N-(phenylethynyl)-methyl 1H-pyrrole-2-carboxylate | 1-phenyl-1,4-dihydro-2H-pyrrolo[1][3]oxazin-2-one | 76-79 |
Yields are representative and may vary based on specific substrates and reaction scale.[2]
Reaction Pathway for Pyrrolo[1][3]oxazin-2-one Synthesis
Caption: Proposed mechanism for electrophilic cyclization to form pyrrolooxazinones.
Conclusion
The protocols and data presented herein offer robust starting points for the synthesis of diverse pyrrolooxadiazine and pyrrolooxazinone scaffolds. The choice of synthetic route will depend on the desired isomer and the available starting materials. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve maximal yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 3. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Purification Techniques for 2H-pyrrolo[1,2-e]oxadiazine Derivatives: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the efficient purification of novel heterocyclic compounds is a critical step in the discovery and manufacturing pipeline. This document provides detailed application notes and protocols for the purification of 2H-pyrrolo[1,2-e]oxadiazine derivatives, a class of nitrogen-containing heterocycles with potential biological activities. The methodologies outlined are based on established techniques for structurally similar compounds, particularly pyrrolo[1,2-d][1][2][3]oxadiazines, and are broadly applicable to the target scaffold.
Overview of Purification Strategies
The purification of 2H-pyrrolo[1,2-e]oxadiazine derivatives typically follows a multi-step approach, beginning with a preliminary work-up to remove bulk impurities, followed by chromatographic methods for fine separation, and potentially concluding with crystallization for obtaining highly pure solid material. The choice of specific techniques depends on the physicochemical properties of the target compound, such as polarity, solubility, and stability.
A general workflow for the purification of these compounds is illustrated below:
Caption: General purification workflow for 2H-pyrrolo[1,2-e]oxadiazine derivatives.
Experimental Protocols
The following protocols are adapted from synthetic procedures for structurally related pyrrolo-oxadiazine compounds and their precursors.[1][4]
Protocol 2.1: Aqueous Work-up and Extraction
This initial purification step aims to remove inorganic salts, water-soluble reagents, and byproducts from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dilute the crude reaction mixture with ethyl acetate and deionized water in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases.
-
Allow the layers to separate. The organic layer, containing the target compound, is typically the upper layer.
-
Drain the aqueous layer and extract it again with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic layers.
-
Wash the combined organic phase with brine to remove residual water.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄ for at least 30 minutes.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
Protocol 2.2: Silica Gel Column Chromatography
This is the primary method for separating the target compound from closely related impurities.
Materials:
-
Crude product from the work-up
-
Silica gel (230-400 mesh)
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, starting with a low concentration of ethyl acetate in n-hexane. The specific gradient will depend on the polarity of the target compound, as determined by preliminary TLC analysis.
-
Collect fractions and monitor the separation using TLC with UV visualization.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2H-pyrrolo[1,2-e]oxadiazine derivative.
Protocol 2.3: Crystallization
For obtaining highly pure, crystalline material, which is often required for analytical characterization and biological assays.
Materials:
-
Purified compound from chromatography
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane)
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
For further crystal growth, place the solution in an ice bath or refrigerator.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Purification of Related Compounds
The following table summarizes the purification data for intermediates and analogues in the synthesis of pyrrolo-oxadiazine systems. This data can serve as a starting point for developing purification protocols for novel 2H-pyrrolo[1,2-e]oxadiazine derivatives.
| Compound Type | Purification Method | Solvent System (v/v) | Yield (%) | Physical State | Reference |
| 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide | Silica Gel Column Chromatography | EtOAc/n-hexane 1:10 | quant. | White Solid | [1] |
| 3-chloro-N-(2-fluorophenyl)-1H-pyrrole-2-carboxamide | Silica Gel Column Chromatography | EtOAc/n-hexane 1:5 | 88 | White Solid | [1] |
| 3-chloro-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Silica Gel Column Chromatography | EtOAc/n-hexane 1:5 | 86 | Brown Solid | [1] |
| 1-amino-3-chloro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide | Silica Gel Column Chromatography | EtOAc/n-hexane 1:2 | 63 | Yellow Solid | [1] |
| 1-amino-3-chloro-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | Silica Gel Column Chromatography | EtOAc/n-hexane 1:5 | 66 | Yellow Solid | [1] |
| Pyrrolo[1,2-d][1][2][3]oxadiazine derivative | Silica Gel Column Chromatography | Not specified | 45-98 | Not specified | [4] |
Signaling Pathways and Logical Relationships
The synthesis of pyrrolo-oxadiazine systems can involve intramolecular cyclization reactions, where the regioselectivity can be influenced by various factors. The diagram below illustrates the logical relationship in a reaction producing a pyrrolooxadiazine and a pyrrolotriazinone as regioisomers.
Caption: Factors influencing regioselectivity in the synthesis of pyrrolo-fused heterocycles.
These protocols and guidelines provide a solid foundation for the purification of novel 2H-pyrrolo[1,2-e]oxadiazine derivatives. Researchers are encouraged to adapt and optimize these methods based on the specific characteristics of their target compounds.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Characterization of 2H-pyrrolo[1,2-e]oxadiazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-pyrrolo[1,2-e]oxadiazine scaffold is a heterocyclic system of interest in medicinal chemistry and drug discovery. A thorough analytical characterization is crucial to confirm the structure, assess the purity, and understand the physicochemical properties of newly synthesized derivatives. This document outlines a suite of standard analytical techniques and detailed protocols for the comprehensive characterization of this class of compounds. The methodologies described are based on established practices for similar pyrrole-fused heterocyclic systems.
General Workflow for Structural Characterization
The complete characterization of a novel 2H-pyrrolo[1,2-e]oxadiazine derivative involves a multi-step analytical workflow. This process ensures unambiguous structure elucidation and purity assessment, beginning with synthesis and culminating in detailed structural confirmation.
Caption: General workflow for the synthesis and structural elucidation of novel chemical entities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for determining the molecular structure of 2H-pyrrolo[1,2-e]oxadiazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[1][2]
-
1D Spectra Acquisition: Record ¹H NMR and ¹³C NMR spectra.
-
2D Spectra Acquisition: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]
Data Presentation: Exemplary NMR Data
The following table presents hypothetical ¹H and ¹³C NMR data for a substituted 2H-pyrrolo[1,2-e]oxadiazine derivative, based on values reported for analogous pyrrole-fused systems.[1][3][4]
| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.12 (d, J = 1.3 Hz, 1H) | H-x |
| 7.97 (s, 1H) | H-y |
| 6.70 (t, J = 2.1 Hz, 1H) | H-z |
| 6.24 (t, J = 2.1 Hz, 1H) | H-a |
| 5.71 (s, 2H) | -CH₂- |
| 3.69 (s, 3H) | -OCH₃ |
| - | - |
| - | - |
Note: Assignments are hypothetical and require 2D NMR for confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode (ESI+) for analysis.[1]
-
Instrumentation: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Compare the experimentally observed monoisotopic mass (found) with the theoretically calculated mass (calcd.) to confirm the elemental formula.
Data Presentation: HRMS Data
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Difference (ppm) |
| Exemplar Derivative | C₁₁H₁₀N₂O₂ | 203.0821 | 203.0822 | 0.5 |
Data is based on similar structures reported in the literature.[1]
Plausible Fragmentation Pathway
Electron impact (EI) or collision-induced dissociation (CID) in MS/MS experiments can reveal structural information through characteristic fragmentation patterns. The cleavage of the oxadiazole ring is a common pathway.[5][6]
Caption: A plausible mass spectrometry fragmentation pathway for a 1,2,4-oxadiazole system.
Chromatographic Methods for Purity Assessment
Chromatography is essential for separating the target compound from impurities and determining its purity.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for assessing the purity of organic compounds.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. A small amount of formic acid (0.1%) or a phosphate buffer may be added to improve peak shape.[8]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[7]
-
Detection: Monitor the elution profile at a suitable UV wavelength, often determined from the compound's UV-Vis spectrum (e.g., 254 nm or a λₘₐₓ like 292 nm).[7]
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10-20 µL of the sample solution.[7]
-
Data Analysis: Calculate purity based on the relative peak area of the main component.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 292 nm[7][9] |
| Column Temperature | 25 °C |
| Expected Retention Time | ~10.4 min[7] |
| Limit of Detection (LOD) | ~0.02 µg/mL[7] |
| Limit of Quantification (LOQ) | ~0.047 µg/mL[7] |
Crystallographic Methods
Single-Crystal X-ray Diffraction
When suitable crystals can be grown, single-crystal X-ray diffraction provides the definitive, unambiguous 3D molecular structure.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect intensity data at a low temperature (e.g., 113 K) to minimize thermal motion.[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
-
Analysis: Analyze the final structure for bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-π stacking.[11][12]
Data Presentation: Typical Crystallographic Data
The following table shows representative crystallographic parameters based on a related pyrrolo[1,2-b]pyridazine derivative.[11]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Volume (ų) | 1127.8(1) |
| Z (molecules/unit cell) | 4 |
The comprehensive characterization of 2H-pyrrolo[1,2-e]oxadiazine derivatives is achieved through a combination of spectroscopic and chromatographic methods. NMR and HRMS are essential for initial structural confirmation and formula determination. HPLC is critical for assessing purity, while single-crystal X-ray diffraction offers the ultimate proof of structure. The protocols and data presented here provide a robust framework for researchers engaged in the synthesis and development of this important class of heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Pyrrolo[1,2-d]oxadiazines in the Synthesis of Bioactive Pyrrolo[2,1-f]triazin-4(3H)-ones
Application Notes and Protocols: The Strategic Use of Pyrrolo[1,2-d][1][2][3]oxadiazines in the Synthesis of Bioactive Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 2H-pyrrolo[1,2-e]oxadiazine in organic synthesis are not extensively documented in current literature, a closely related and synthetically valuable class of compounds, the pyrrolo[1,2-d][1][2][3]oxadiazines, have emerged as pivotal intermediates. These heterocycles are instrumental in the synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones, a scaffold of significant interest in drug discovery due to its association with a range of biological activities.[1][4] Pyrrolotriazinones have been identified as potent inhibitors for targets such as phosphoinositide 3-kinase (PI3K), tankyrase, and stearoyl CoA desaturase, making their efficient synthesis a key focus for medicinal chemists.[1][4]
This document provides detailed application notes and protocols for the synthesis and strategic rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines to yield biologically active pyrrolotriazinones.
Overview of the Synthetic Strategy
The primary application of pyrrolo[1,2-d][1][2][3]oxadiazines is their role as a key intermediate that can undergo a nucleophile-induced rearrangement to form the thermodynamically more stable pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one skeleton.[1][4][5] The general synthetic workflow involves the preparation of a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor, followed by a regioselective intramolecular cyclization to yield the pyrrolooxadiazine, which can then be rearranged.
Below is a diagram illustrating the overall synthetic workflow from a substituted 1H-pyrrole to the final pyrrolotriazinone product.
Caption: General workflow for the synthesis of pyrrolotriazinones.
Synthesis of Pyrrolo[1,2-d][1][2][3]oxadiazine Precursors
The synthesis of the pyrrolooxadiazine core begins with the preparation of an N-aminopyrrole intermediate, which is then coupled with an amino acid to form a 1,2-biscarbamoyl-substituted 1H-pyrrole.
Synthesis of 1,2-Biscarbamoyl-substituted 1H-pyrroles (10)
The initial step involves the amination of a 1H-pyrrole-2-carboxamide derivative. A practical method for this transformation is the use of a NaOH/NH₄Cl/NaClO system to generate the aminating agent in situ.[1][4] The resulting N-aminopyrrole is then coupled with a protected amino acid, such as N-(tert-butoxycarbonyl)-L-alanine, using a standard peptide coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).[2]
Caption: Synthesis of the key 1,2-biscarbamoyl precursor.
Intramolecular Cyclization to Pyrrolo[1,2-d][1][2][3]oxadiazines
The 1,2-biscarbamoyl-substituted 1H-pyrrole (10) undergoes an intramolecular cyclization to form the pyrrolo[1,2-d][1][2][3]oxadiazine (11). The regioselectivity of this cyclization, which can also potentially lead to the direct formation of the pyrrolotriazinone (12), is highly dependent on the choice of halogenating agent used to activate the amide.[1][4]
Data Presentation: Regioselectivity of Cyclization
The choice of the triphenylphosphine dihalide influences the ratio of the O-imidoylation product (oxadiazine 11) to the N-imidoylation product (triazinone 12).
| Entry | Halogen Source | Solvent | Temp (°C) | Time | Overall Yield (%) | Ratio (11:12) |
| 1 | PPh₃Br₂ | CH₂Cl₂ | 0 | 5 min | 90 | 3.1 : 1 |
| 2 | PPh₃Cl₂ | CH₂Cl₂ | 0 | 5 min | 98 | 1 : 1.3 |
| 3 | PPh₃I₂ | CH₂Cl₂ | 0 | 5 min | 45 | 1.2 : 1 |
Data adapted from Son, K., & Park, S. J. (2016). Beilstein Journal of Organic Chemistry, 12, 1696–1703.[1][4]
Nucleophile-Induced Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines
The pyrrolooxadiazine (11) can be efficiently converted to the desired pyrrolotriazinone (12) through a rearrangement induced by various nucleophiles. This method is often more facile and proceeds under milder conditions than direct cyclization routes.[1][4][5]
Data Presentation: Rearrangement Conditions and Yields
| Entry | Nucleophile/Reagent | Solvent | Temp (°C) | Time | Yield of 12a (%) |
| 1 | Pyrrolidine | THF | 0 to rt | 19 h | Not Obtained |
| 2 | Li[Me₃AlSPh] | THF | 0 | 1 h | 94 |
| 3 | NaSMe | THF | 0 | 1 h | 92 |
| 4 | NaOMe | THF | 0 | 1 h | 89 |
Data adapted from Son, K., & Park, S. J. (2016). Beilstein Journal of Organic Chemistry, 12, 1696–1703.[1]
Caption: Nucleophile-induced rearrangement of the oxadiazine ring.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl ((S)-1-((1-((3-chloro-2-oxo-2-(phenylamino)ethyl)-amino)-3-chloro-1H-pyrrol-2-yl)amino)-1-oxopropan-2-yl)carbamate (10a)
-
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (15a) (2.3 g, 9.76 mmol) in THF (30 mL), add N-(tert-butoxycarbonyl)-L-alanine (2.59 g, 13.66 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2.62 g, 13.66 mmol) at room temperature.[2]
-
Stir the reaction mixture for 17 hours.[2]
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.[2]
Protocol 2: Intramolecular Cyclization to form Pyrrolooxadiazine (11a)
-
To a solution of triphenylphosphine (129 mg, 0.49 mmol) in CH₂Cl₂ (0.5 mL), add bromine (0.01 mL, 0.54 mmol) at 0 °C.[2]
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the mixture back to 0 °C and add a solution of the aminopyrrolocarbamate (10a) (100 mg, 0.25 mmol) in CH₂Cl₂ (0.5 mL) followed by triethylamine (0.17 mL, 1.23 mmol).[2]
-
After complete addition, stir the reaction mixture at 0 °C for 5 minutes.[2]
-
Extract the reaction mixture with CH₂Cl₂. The combined organic layers contain a mixture of the pyrrolooxadiazine (11a) and the pyrrolotriazinone (12a).
-
Purify by column chromatography on silica gel to separate the products.
Protocol 3: Rearrangement of Pyrrolooxadiazine (11a) to Pyrrolotriazinone (12a)
-
To a solution of the isolated pyrrolo[1,2-d][1][2][3]oxadiazine (11a) in THF at 0 °C, add a solution of sodium thiomethoxide (NaSMe) (1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the pure pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one (12a).[1]
Conclusion
Pyrrolo[1,2-d][1][2][3]oxadiazines serve as versatile and highly useful intermediates in modern organic synthesis. Their strategic application, particularly through a mild and efficient nucleophile-induced rearrangement, provides a practical and high-yielding pathway to pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[4] This synthetic route is more facile and practical than many previously reported procedures that require harsh conditions, such as high temperatures and long reaction times.[4] The protocols and data presented herein offer a robust framework for researchers in drug discovery and medicinal chemistry to access this important class of bioactive molecules.
References
- 1. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrrolo-Oxadiazine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrrole and oxadiazine/oxadiazole ring systems creates a versatile heterocyclic scaffold with significant potential in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting cancer, inflammation, neurodegenerative diseases, and infectious agents. This document provides an overview of key applications, quantitative biological data for representative compounds, and detailed protocols for their evaluation.
Application Note 1: Anticancer Activity
Pyrrolo-fused heterocyclic compounds, including those incorporating an oxadiazole moiety, have shown potent antiproliferative activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular processes like tubulin polymerization or the activity of protein kinases essential for tumor growth and survival.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the growth inhibitory effects of selected pyrrolo-pyridazine and pyrrolo-phthalazine derivatives, which are structurally related to the pyrrolo-oxadiazine scaffold.
| Compound ID | Cancer Cell Line | Growth Inhibition (GI50) | Reference Compound |
| Compound A | Colon Cancer (COLO 205) | < 100 nM | Phenstatin |
| Compound B | Ovarian Cancer (OVCAR-3) | < 100 nM | Phenstatin |
| Compound C | Renal Cancer (A498) | < 100 nM | Phenstatin |
| Compound D | Breast Cancer (MCF7) | < 100 nM | Phenstatin |
| Compound E | Melanoma (LOX IMVI) | < 100 nM | Phenstatin |
Data synthesized from studies on phenstatin analogs where a pyrrolo-fused moiety replaces a key pharmacophore, demonstrating potent activity.[1]
Experimental Workflow: Drug Discovery & Evaluation
The general workflow for identifying and validating novel pyrrolo-oxadiazine-based therapeutic agents involves several key stages from initial design to preclinical testing.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on cancer cell viability and proliferation.[2][3][4]
-
Cell Plating:
-
Culture human cancer cells (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator until cells reach approximately 50% confluency.[3]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Application Note 2: Kinase Inhibition
The pyrrolo[2,1-f][2][3][6]triazine scaffold, a close structural analog of pyrrolo-oxadiazine systems, has been identified as a potent kinase inhibitor template.[7] These compounds can effectively target key kinases involved in cancer angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: VEGFR-2 Kinase Inhibition
Structure-activity relationship (SAR) studies on pyrrolo[2,1-f][2][3][6]triazine derivatives have led to the identification of potent VEGFR-2 inhibitors.[8][9]
| Compound ID | Modifications | VEGFR-2 IC₅₀ (nM) |
| Compound 37 | 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino] with 1,3,5-oxadiazole at C-6 | Low nanomolar |
| BMS-540215 | 4-(3-hydroxy-4-methylphenylamino) with C-6 side chain | 20 |
| Sorafenib | (Reference Drug) | 82 |
Signaling Pathway: VEGFR-2 in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that, upon binding with VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.
Protocol: VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against the VEGFR-2 enzyme.[5][10]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile water.
-
Prepare working solutions of ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Thaw the recombinant human VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µL) with 1x Kinase Assay Buffer just before use.[10]
-
-
Assay Plate Setup:
-
In a 96-well white plate, set up wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor".
-
Add 10 µL of the test compound (at 10x the final desired concentration) or inhibitor vehicle (e.g., DMSO) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Add 25 µL of the master mix to every well.
-
Add 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection (Luminescence):
-
After the reaction incubation, add 50 µL of a detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.
-
Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control".
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Application Note 3: Anti-inflammatory Activity (COX-2 Inhibition)
Derivatives of pyrrolo[3,4-d]pyridazinone incorporating a 1,3,4-oxadiazole moiety have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]
Data Presentation: COX-1 and COX-2 Inhibition
The following table presents the IC₅₀ values and selectivity index for novel pyrrolo[3,4-d]pyridazinone-based oxadiazole derivatives.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 5a | > 100 | 1.15 | > 86.9 |
| 5b | > 100 | 1.05 | > 95.2 |
| 6a | > 100 | 0.95 | > 105.2 |
| 6b | > 100 | 1.25 | > 80.0 |
| Meloxicam | 2.10 | 0.85 | 2.47 |
Data from a study on selective COX-2 inhibitors, demonstrating high selectivity compared to the reference drug Meloxicam.[11]
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to screen for inhibitors.[7][12][13]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the kit manufacturer's instructions (e.g., Assay Genie BN00777, Abcam ab283401).[12][13]
-
Reconstitute the human recombinant COX-2 enzyme in sterile water, aliquot, and store at -80°C. Keep on ice during use.[12]
-
Prepare a stock solution of the substrate, Arachidonic Acid.
-
-
Assay Plate Setup:
-
Use a 96-well white opaque plate.
-
Dissolve test inhibitors in DMSO and dilute to 10x the final test concentration with COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor to "Sample" wells.
-
Add 10 µL of Assay Buffer (with DMSO) to "Enzyme Control" wells.
-
Add 10 µL of a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" wells.[12]
-
-
Reaction and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction curve.
-
Calculate the slope (rate of reaction) for each well: (RFU₂ - RFU₁) / (T₂ - T₁).
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100 where EC is the Enzyme Control and S is the Sample.
-
Determine the IC₅₀ value from the dose-response curve.
-
Application Note 4: Agents for Neurodegenerative Diseases
Recent research has explored 1,2,4-oxadiazole derivatives as multi-target agents for Alzheimer's disease.[14] This strategy aims to simultaneously modulate several key proteins involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). Pyrrolo-fused analogs have also shown promise.[15]
Data Presentation: Multi-Target Activity for Alzheimer's Disease
The table below shows the inhibitory activity of representative 1,2,4-oxadiazole derivatives against key neurological targets.
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Compound 2b | 4.86 | 23.36 | > 400 | > 400 |
| Compound 3b | 10.38 | 17.14 | > 400 | > 400 |
| Compound 1b | 15.68 | 21.08 | 47.25 | > 400 |
| Rivastigmine | 0.94 | 5.88 | - | - |
| Methylene Blue | - | - | 143.6 | - |
Data from a study on multi-target anti-Alzheimer's agents.[14]
Logical Diagram: Multi-Target Therapeutic Strategy
A multi-target approach aims to address the complex pathology of neurodegenerative diseases by engaging multiple disease-modifying pathways with a single chemical entity.
References
- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer test with the MTT assay method [bio-protocol.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijlpr.com [ijlpr.com]
Application Notes and Protocols for the NMR Analysis of 2H-pyrrolo[1,2-e]oxadiazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-pyrrolo[1,2-e]oxadiazine scaffold is a heterocyclic motif of interest in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and characterization of these compounds. This document provides a detailed protocol for the NMR analysis of 2H-pyrrolo[1,2-e]oxadiazine derivatives, including sample preparation, data acquisition, and processing. The methodologies presented are based on established practices for related heterocyclic systems due to the limited availability of specific protocols for this exact scaffold.
Experimental Protocols
A comprehensive NMR analysis of 2H-pyrrolo[1,2-e]oxadiazine derivatives typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign proton (¹H) and carbon (¹³C) signals.
1. Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data. The following steps outline a general procedure:
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: The choice of solvent is crucial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Common solvents for similar heterocyclic compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice depends on the solubility of the compound. DMSO-d₆ is generally a good starting point for polar compounds.
-
Concentration: For a typical high-field NMR spectrometer (400-600 MHz), a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is usually sufficient for ¹H NMR. For less sensitive experiments like ¹³C NMR or 2D NMR, a higher concentration of 10-20 mg may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many deuterated solvents are available with TMS already added.
-
Procedure:
-
Weigh the desired amount of the 2H-pyrrolo[1,2-e]oxadiazine derivative into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
-
2. NMR Data Acquisition
The following NMR experiments are recommended for a thorough structural characterization:
-
¹H NMR (Proton): This is the primary experiment to determine the number of different types of protons and their connectivity.
-
¹³C NMR (Carbon): This experiment provides information about the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR is standard.
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is useful for identifying adjacent protons in a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together different fragments of the molecule and for identifying quaternary carbons.
Data Presentation: Expected NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the core 2H-pyrrolo[1,2-e]oxadiazine scaffold. These are estimated values based on the analysis of structurally related pyrrolo-fused heterocyclic systems and general NMR principles, as specific experimental data for this ring system is not widely published. Actual chemical shifts will vary depending on the substitution pattern.
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | CH | 6.0 - 7.0 | 100 - 115 |
| 2 | CH | 6.5 - 7.5 | 110 - 125 |
| 3 | C | - | 120 - 135 |
| 4a | C | - | 130 - 145 |
| 5 | CH₂ | 4.0 - 5.0 | 45 - 60 |
| 7 | CH | 7.0 - 8.0 | 140 - 155 |
| 8 | C | - | 150 - 165 |
| 8a | C | - | 125 - 140 |
Note: These are hypothetical ranges and should be used as a guide for initial spectral interpretation.
Visualizations
Chemical Structure
Caption: Numbered core structure of 2H-pyrrolo[1,2-e]oxadiazine.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of 2H-pyrrolo[1,2-e]oxadiazine.
References
Application Notes and Protocols for Mass Spectrometry of 2H-pyrrolo[1,2-e]oxadiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-pyrrolo[1,2-e]oxadiazine derivatives are a class of nitrogen-containing heterocyclic compounds with potential applications in drug discovery and development. Mass spectrometry is an essential analytical technique for the structural elucidation, characterization, and quantification of these novel compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of 2H-pyrrolo[1,2-e]oxadiazine derivatives, based on established methodologies for similar heterocyclic systems.
Due to the limited availability of specific mass spectrometric data for 2H-pyrrolo[1,2-e]oxadiazine derivatives in the current literature, the fragmentation pathways and quantitative data presented here are based on studies of related pyrrole, oxadiazole, and other fused heterocyclic systems. These notes are intended to serve as a comprehensive guide for researchers initiating mass spectrometry studies on this novel class of compounds.
Application Notes
Ionization Techniques
Electrospray ionization (ESI) is the most suitable ionization technique for 2H-pyrrolo[1,2-e]oxadiazine derivatives, as they are typically polar molecules.[1] ESI is a soft ionization method that usually produces protonated molecules [M+H]+ with minimal in-source fragmentation, which is advantageous for determining the molecular weight of the analyte.[1] Atmospheric pressure chemical ionization (APCI) can be considered for less polar derivatives.
Mass Analyzers
A variety of mass analyzers can be employed for the analysis of these compounds.
-
Quadrupole Mass Analyzers: Useful for routine analysis and quantification due to their robustness and cost-effectiveness.
-
Ion Trap Mass Analyzers (ITMS): Enable detailed structural elucidation through MSn experiments, allowing for the study of fragmentation pathways.[1]
-
Time-of-Flight (TOF) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometers: Provide high-resolution mass spectrometry (HRMS) data, which is crucial for determining the elemental composition of the parent and fragment ions with high accuracy.[1]
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of 2H-pyrrolo[1,2-e]oxadiazine derivatives. Collision-induced dissociation (CID) is the most common method for generating fragment ions. The fragmentation patterns are highly dependent on the nature and position of substituents on the heterocyclic core.[1]
Predicted Fragmentation Pathways:
Based on the fragmentation of related heterocyclic compounds, the following fragmentation pathways are proposed for a generic 2H-pyrrolo[1,2-e]oxadiazine scaffold:
-
Cleavage of the Oxadiazine Ring: The oxadiazine ring is expected to be a primary site of fragmentation. This can involve the loss of small neutral molecules such as CO, N2, or fragments of the side chains.
-
Pyrrole Ring Fragmentation: Subsequent fragmentation may involve the cleavage of the pyrrole ring, often leading to the loss of characteristic neutral fragments. The fragmentation of the pyrrole ring is significantly influenced by the substituents at the 2-position.[1]
-
Side-Chain Fragmentation: Substituents on the heterocyclic core will undergo characteristic fragmentation, such as the loss of alkyl or aryl groups, which can provide valuable information about the structure of the derivative.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Solvent Selection: Dissolve the 2H-pyrrolo[1,2-e]oxadiazine derivative in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity.
-
Concentration: Prepare a stock solution of the sample at a concentration of 1 mg/mL. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. For LC-MS analysis, the concentration will depend on the sensitivity of the instrument and the desired limit of detection.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.
Direct Infusion ESI-MS Protocol
This protocol is suitable for rapid molecular weight determination and initial fragmentation studies.
-
Instrument: A hybrid quadrupole time-of-flight (QTOF) mass spectrometer equipped with an ESI source.
-
Sample Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N2) Pressure: 1.0 - 2.0 bar
-
Drying Gas (N2) Flow Rate: 4.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Spectrometer Parameters:
-
Scan Range: m/z 50 - 1000
-
Acquisition Mode: Full scan MS and targeted MS/MS
-
For MS/MS: Isolate the [M+H]+ ion and apply collision energy (typically 10-40 eV) to induce fragmentation.
-
LC-MS/MS Protocol
This protocol is ideal for the analysis of complex mixtures, impurity profiling, and quantitative studies.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a range of polarities.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Couple the LC system to a tandem mass spectrometer (e.g., triple quadrupole or QTOF) with an ESI source using the parameters described in the direct infusion protocol. For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
Quantitative Data
The following tables summarize hypothetical quantitative data for a representative 2H-pyrrolo[1,2-e]oxadiazine derivative based on fragmentation patterns observed for analogous structures.
Table 1: High-Resolution Mass Spectrometry Data for a Hypothetical 2H-pyrrolo[1,2-e]oxadiazine Derivative (C10H8N2O2)
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 189.0659 | 189.0655 | -2.1 |
| Fragment 1 | 161.0710 | 161.0708 | -1.2 |
| Fragment 2 | 133.0761 | 133.0759 | -1.5 |
Table 2: MS/MS Fragmentation Data for the Hypothetical [M+H]+ Ion (m/z 189.0655)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 189.0655 | 161.0708 | CO |
| 189.0655 | 133.0759 | C2H2O |
| 161.0708 | 133.0759 | N2 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation pathway for a derivative.
References
Application Notes and Protocols for the Intramolecular Cyclization of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various experimental procedures for the intramolecular cyclization of pyrroles, a critical transformation in the synthesis of fused-heterocyclic scaffolds present in numerous natural products and pharmaceutically active compounds. The protocols outlined below cover a range of catalytic systems and reaction types, offering researchers a selection of methods to suit different substrates and target molecules.
Transition Metal-Catalyzed Intramolecular Cyclization
Transition metals are powerful catalysts for the intramolecular cyclization of pyrroles, enabling the formation of diverse fused-ring systems under mild conditions. Gold, copper, and indium catalysts are particularly effective in activating alkyne-tethered pyrroles to facilitate cyclization.
Gold(III)-Catalyzed Cyclization of Alkyne-Tethered Pyrroles
Gold catalysts, particularly Au(III) species, are highly effective in activating the triple bond of alkyne-tethered pyrroles, promoting a nucleophilic attack from the pyrrole ring. This methodology is useful for the synthesis of pyrrolopyridinones and pyrroloazepinones.[1] The reaction mechanism typically involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the C2 position of the pyrrole.
Experimental Protocol: General Procedure for Gold(III)-Catalyzed Intramolecular Cyclization [1]
-
To a solution of the alkyne-tethered pyrrole (1.0 equiv) in a suitable solvent (e.g., DCE, MeCN) is added the gold(III) catalyst (e.g., AuCl₃, 1-10 mol%).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fused pyrrole derivative.
Quantitative Data Summary:
| Catalyst | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| AuCl₃ (5 mol%) | N-propargyl-2-acetylpyrrole | Pyrrolopyridinone derivative | DCE | 80 | 18 | 90 | [2] |
| IPrAuCl/AgNTf₂ | Diynamide and Isoxazole | 3H-benzo[e]isoindole | DCE | 75 | 24 | 58 | [3] |
Reaction Workflow:
Caption: Workflow for Gold(III)-Catalyzed Intramolecular Cyclization of Pyrroles.
Copper-Catalyzed Annulation of Alkyne-Tethered Enaminones
Copper catalysis provides an economical and efficient method for the synthesis of 2,3-ring fused pyrroles from readily available alkyne-tethered enaminones.[4] This 5-exo-dig cyclization is followed by an olefin migration to yield the aromatic fused pyrrole.
Experimental Protocol: General Procedure for Copper-Catalyzed Annulation [4]
-
A mixture of the alkyne-tethered enaminone (1.0 equiv) and a copper catalyst (e.g., CuI, CuBr, 5-10 mol%) is placed in a reaction vessel.
-
Anhydrous solvent (e.g., toluene, DMF) is added, and the mixture is stirred under an inert atmosphere (e.g., N₂, Ar).
-
The reaction is heated to the desired temperature (e.g., 80-120 °C) and monitored by TLC.
-
After completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to give the pure product.
Quantitative Data Summary:
| Catalyst | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| CuI (10 mol%) | Various alkyne-tethered enaminones | 2,3-ring fused pyrroles | Toluene | 100 | 12 | 59-99 | [4] |
Acid-Catalyzed Intramolecular Cyclization (Friedel-Crafts Type)
Intramolecular Friedel-Crafts reactions are a classic and effective method for the synthesis of fused pyrrolic systems. These reactions are typically promoted by Brønsted or Lewis acids.
Indium(III)-Catalyzed Intramolecular Friedel-Crafts Annulation
Indium(III) chloride is a mild Lewis acid that can efficiently catalyze the intramolecular Friedel-Crafts annulation of pyrroles bearing a tethered electrophile, leading to the formation of functionalized pyrrolo[3,2,1-ij]quinolin-4-ones with high diastereoselectivity.[5]
Experimental Protocol: General Procedure for Indium(III)-Catalyzed Friedel-Crafts Annulation [5]
-
To a solution of the substituted pyrrole (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂, DCE) under an inert atmosphere is added InCl₃ (5-15 mol%).
-
The reaction mixture is stirred at the appropriate temperature (from 0 °C to reflux) until the starting material is consumed as indicated by TLC.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Quantitative Data Summary:
| Catalyst | Substrate | Product | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Ref. |
| InCl₃ (10 mol%) | Substituted N-acyl pyrroles | Pyrrolo[3,2,1-ij]quinolin-4-ones | DCE | 80 | 51-97 | up to >99:1 | [5] |
| InCl₃ (15 mol%) | Azido-diynes | Benzo[g]indoles | Toluene | 110 | 75 | - | [2] |
Signaling Pathway/Mechanism:
Caption: Mechanism of Indium-Catalyzed Friedel-Crafts Cyclization.
Brønsted Acid-Promoted Friedel–Crafts Alkylation/Cyclization
Trifluoroacetic acid (TFA) can be used to promote a cascade Friedel-Crafts alkylation/cyclization of hydroxyphenyl- or hydroxynaphthalenyl-pyrroles with isatins to construct biologically relevant pyrrolospirooxindole derivatives.[6]
Experimental Protocol: General Procedure for Brønsted Acid-Promoted Cyclization [6]
-
A mixture of the substituted pyrrole (1.0 equiv) and isatin (1.2 equiv) is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
Trifluoroacetic acid (TFA, 1.0 equiv) is added to the solution at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Radical Intramolecular Cyclization
Free-radical cyclization offers a complementary approach for the synthesis of fused pyrrole systems, particularly for the formation of polyheterocycles containing pyridine and pyrrole rings.[7][8]
Experimental Protocol: General Procedure for Radical Cyclization [7]
-
A solution of the o-bromophenyl-substituted pyrrolylpyridinium salt (1.0 equiv) in acetonitrile is prepared.
-
A solution of the radical initiator (e.g., AIBN) and a radical mediator (e.g., (TMS)₃SiH) in acetonitrile is added slowly via a syringe pump to the substrate solution at reflux.
-
After the addition is complete, the reaction is heated for an additional period.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the cyclized product.
Quantitative Data Summary:
| Substrate | Radical System | Product | Solvent | Method | Yield (%) | Ref. |
| o-bromophenyl-substituted pyrrolylpyridinium salt | (TMS)₃SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | MeCN | Slow addition | up to 85 | [7] |
| 4-(2-iodophenyl)pyrrole | Bu₃SnH/AIBN | Fused pyrrole | MeCN | - | 50 | [7] |
Logical Relationship Diagram:
Caption: Logical Steps in Radical Intramolecular Cyclization of Pyrroles.
Electrophilic and Nucleophilic Intramolecular Cyclization
The functionalization of the pyrrole nitrogen with an alkyne-containing substituent allows for subsequent intramolecular cyclization through either electrophilic activation of the alkyne or nucleophilic attack on the alkyne.[9]
Experimental Protocol: Iodine-Mediated Electrophilic Cyclization [9]
-
To a solution of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in dichloromethane is added iodine (1.2 equiv).
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data Summary:
| Cyclization Type | Reagent | Product | Yield (%) | Regioselectivity | Ref. |
| Electrophilic | Iodine | Pyrrolooxazinone | 76-79 | 6-endo-dig | [9] |
| Nucleophilic | Hydrazine | Pyrrolopyrazinone | Varies | 6-exo-dig or 6-endo-dig | [9] |
These protocols provide a starting point for the development of synthetic routes towards complex molecules containing fused pyrrole cores. Optimization of reaction conditions may be necessary for specific substrates. Researchers should always adhere to proper laboratory safety procedures when carrying out these experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A general intramolecular Friedel-Crafts approach to functionalized pyrrolo[3,2,1-ij]quinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings [beilstein-journals.org]
- 9. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyrrolo[1,2-d]oxadiazines as Synthetic Building Blocks
Application Notes and Protocols: The Use of Pyrrolo[1,2-d][1][2][3]oxadiazines as Synthetic Building Blocks
Disclaimer: Information regarding the specific isomer 2H-pyrrolo[1,2-e]oxadiazine is scarce in the current scientific literature. Therefore, these application notes focus on the closely related and well-documented pyrrolo[1,2-d][1][2][3]oxadiazine scaffold, which serves as a valuable building block in the synthesis of biologically active compounds.
Introduction
The pyrrolo-oxadiazine core is a significant heterocyclic scaffold in medicinal chemistry. Specifically, pyrrolo[1,2-d][1][2][3]oxadiazines have emerged as key intermediates in the synthesis of more complex nitrogen-containing fused systems. Their primary application lies in their ability to undergo rearrangement reactions to form biologically active pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones. These resulting compounds have garnered considerable interest due to their potential as potent inhibitors of various kinases, which are crucial targets in cancer therapy and other diseases.[5][6] This document provides a detailed overview of the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines and their subsequent conversion to pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones, including experimental protocols and quantitative data.
Applications in Drug Discovery
The true value of the pyrrolo[1,2-d][1][2][3]oxadiazine scaffold is realized in its role as a precursor to pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones. This class of compounds has been extensively investigated for a range of biological activities, primarily as kinase inhibitors.
Key Therapeutic Targets:
-
Phosphoinositide 3-kinases (PI3Ks): Several patented pyrrolotriazinones have demonstrated potent inhibitory activity against PI3K enzymes, which are central to cell growth, proliferation, and survival pathways.
-
VEGFR-2 and EGFR: Derivatives of the pyrrolo[2,1-f][1][3][4]triazine nucleus have shown significant inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in anti-angiogenic and cancer therapies.[5]
-
Other Kinases: This scaffold has also been explored for its inhibitory activity against other kinases such as c-Met.[5]
The development of synthetic routes utilizing pyrrolo[1,2-d][1][2][3]oxadiazines provides a versatile platform for generating libraries of substituted pyrrolotriazinones for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation
Table 1: Synthesis of 1,2-Biscarbamoyl-Substituted 1H-Pyrrole Precursor (Compound 10a)
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Chlorination & Amidation | 3-Chloro-1H-pyrrole-2-carboxylic acid | 1. Oxalyl chloride, DMF (cat.), CH2Cl2, 70°C2. Aniline, DIPEA, 1,4-dioxane, 60°C | 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) | Quantitative | [1] |
| 2 | N-Amination | 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) | NaOH, NH4Cl, NaClO, TBME/Et2O, rt | 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (15a) | 67% | [1] |
| 3 | Amide Coupling | 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (15a) | N-(tert-butoxycarbonyl)-L-alanine, EDC·HCl, THF, rt | tert-Butyl ((S)-1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate (10a) | 98% | [1] |
Table 2: Synthesis and Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazine (Compound 11a to 12a)
| Step | Reaction | Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 4 | Intramolecular Cyclization | tert-Butyl ((S)-1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate (10a) | PPh3, Br2, CH2Cl2, 0°C to rt; then Et3N, 0°C | tert-Butyl ((S)-1-(8-chloro-5-phenyl-2H-pyrrolo[1,2-d][1][2][3]oxadiazin-2-yl)ethyl)carbamate (11a) | 68% | [1] |
| 5 | Nucleophile-Induced Rearrangement | tert-Butyl ((S)-1-(8-chloro-5-phenyl-2H-pyrrolo[1,2-d][1][2][3]oxadiazin-2-yl)ethyl)carbamate (11a) | LiOH, THF, 0°C to rt | (S)-7-Chloro-2-(1-((tert-butoxycarbonyl)amino)ethyl)-3-phenylpyrrolo[2,1-f][1][3][4]triazin-4(3H)-one (12a) | 95% | [1] |
Experimental Protocols
Synthesis of 1,2-Biscarbamoyl-Substituted 1H-Pyrrole Precursor (10a)
Step 1: Synthesis of 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) [1]
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry CH2Cl2 is added oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C. The reaction mixture is heated to 70°C for 5 hours. The solvent is removed under reduced pressure, and the crude 3-chloro-1H-pyrrole-2-carbonyl chloride is used in the next step without further purification.
To a solution of the crude acid chloride in 1,4-dioxane is added aniline (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. The mixture is stirred at 60°C for 1 hour. The solvent is concentrated, and the residue is diluted with ethyl acetate and water. The layers are separated, and the organic layer is dried over anhydrous Na2SO4, filtered, and evaporated to afford the product.
Step 2: Synthesis of 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (15a) [1]
An aqueous solution of NaOH (28 wt%) is added to ammonium chloride at 0°C. After stirring, an aqueous solution of ammonium hydroxide (28 wt%), a phase-transfer catalyst (e.g., Aliquat 336), a solution of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) in a mixture of tert-butyl methyl ether/diethyl ether (1:1), and sodium hypochlorite solution (10%) are added sequentially at 0°C. The reaction is stirred at room temperature for 1 hour. The mixture is then extracted with ethyl acetate, and the combined organic layers are dried over MgSO4, filtered, and concentrated to give the product.
Step 3: Synthesis of tert-Butyl ((S)-1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate (10a) [1]
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (15a) (1.0 eq) in THF are added N-(tert-butoxycarbonyl)-L-alanine (1.4 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.4 eq) at room temperature. The reaction is stirred for 17 hours. The mixture is then extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to yield the final precursor.
Synthesis and Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazine
Step 4: Intramolecular Cyclization to form Pyrrolo[1,2-d][1][2][3]oxadiazine (11a) [1]
To a solution of triphenylphosphine (2.0 eq) in CH2Cl2 at 0°C is added bromine (2.2 eq). The mixture is stirred at room temperature for 15 minutes. A solution of the aminopyrrolocarbamate (10a) (1.0 eq) in CH2Cl2 and triethylamine (5.0 eq) are then added at 0°C. The reaction mixture is stirred at 0°C for 5 minutes. The reaction is then quenched and extracted with CH2Cl2. The combined organic layers are purified by column chromatography to yield the pyrrolo[1,2-d][1][2][3]oxadiazine.
Step 5: Nucleophile-Induced Rearrangement to Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-one (12a) [1]
To a solution of the pyrrolo[1,2-d][1][2][3]oxadiazine (11a) (1.0 eq) in THF at 0°C is added an aqueous solution of lithium hydroxide (LiOH, 10 eq). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then diluted with ethyl acetate and water. The layers are separated, and the organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the final pyrrolotriazinone.
Mandatory Visualizations
Caption: Synthetic pathway from a pyrrole carboxylic acid to a pyrrolotriazinone.
Caption: Role of pyrrolo-oxadiazine as a key intermediate in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: 2H-pyrrolo[1,2-e]oxadiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-pyrrolo[1,2-e]oxadiazine and related heterocyclic compounds. Given the limited specific literature on 2H-pyrrolo[1,2-e]oxadiazine, this guide draws upon established principles of heterocyclic chemistry and data from structurally similar pyrrolo-oxadiazine systems to address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with the 2H-pyrrolo[1,2-e]oxadiazine core?
A1: While specific stability data for 2H-pyrrolo[1,2-e]oxadiazine is not extensively documented, related pyrrolo-oxadiazine systems have shown susceptibility to rearrangement reactions, particularly under thermal or acidic/basic conditions. The N-O bond within the oxadiazine ring can be a point of lability, potentially leading to ring-opening or rearrangement to more stable heterocyclic systems, such as pyrrolotriazinones.
Q2: How should 2H-pyrrolo[1,2-e]oxadiazine derivatives be stored to minimize degradation?
A2: To minimize potential degradation, it is recommended to store 2H-pyrrolo[1,2-e]oxadiazine derivatives under inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light. Exposure to moisture, atmospheric oxygen, and strong acids or bases should be strictly avoided.
Q3: Are there any known incompatible solvents or reagents for this class of compounds?
A3: Protic solvents, strong acids, and strong bases should be used with caution as they may catalyze degradation or rearrangement. For example, some related oxadiazine compounds have shown instability in acidic conditions.[1] It is advisable to perform small-scale compatibility tests before large-scale reactions or formulations.
Q4: What are the common degradation pathways for N-O heterocycles like 2H-pyrrolo[1,2-e]oxadiazine?
A4: Common degradation pathways for heterocycles containing N-O bonds include hydrolysis and oxidation. Hydrolysis can lead to the cleavage of the oxadiazine ring, while oxidation may affect the pyrrole ring or other susceptible functional groups. These degradation processes can be catalyzed by environmental factors such as pH, temperature, and the presence of metal ions.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the synthesis, purification, and handling of 2H-pyrrolo[1,2-e]oxadiazine derivatives.
Issue 1: Low or No Yield of the Desired Product in Synthesis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Instability of Reactants or Intermediates | Ensure all starting materials and reagents are pure and dry. Use freshly distilled solvents. Run reactions under an inert atmosphere. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclization reactions require heating, while others may proceed at room temperature or below to prevent decomposition.[1] |
| Incorrect Stoichiometry or Order of Addition | Carefully control the stoichiometry of reactants. Consider a different order of addition, as this can sometimes influence the reaction pathway. |
| Formation of Side Products or Rearrangement | Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. This may indicate a competing reaction pathway or rearrangement of the desired product. Adjusting reaction conditions (e.g., solvent, temperature, catalyst) may suppress side reactions. |
Issue 2: Product Decomposition During Work-up or Purification
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic or Basic Conditions | Neutralize the reaction mixture carefully before extraction. Use buffered aqueous solutions if necessary. Avoid strong acids or bases during work-up. |
| Prolonged Exposure to Silica Gel | Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase, such as neutral alumina, or alternative purification methods like preparative HPLC or crystallization. |
| Thermal Decomposition | Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a low temperature and high vacuum. |
Issue 3: Compound Instability During Storage
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Store the compound in a desiccator over a drying agent. Use anhydrous solvents for preparing stock solutions. |
| Oxidation | Store under an inert atmosphere (argon or nitrogen). Degas solvents before use. Avoid exposure to air. |
| Photodegradation | Store in amber vials or wrap containers in aluminum foil to protect from light. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a pyrrole-fused heterocyclic system, adapted from methodologies for related compounds.[2] This should be considered a starting point and may require optimization for specific 2H-pyrrolo[1,2-e]oxadiazine derivatives.
Synthesis of a Substituted Pyrrole Precursor
-
To a solution of a 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting substituted pyrrole by column chromatography on silica gel.
Cyclization to the 2H-pyrrolo[1,2-e]oxadiazine Ring System
This step is hypothetical as no direct synthesis for this specific ring system was found. The conditions are based on general methods for forming oxadiazine rings.
-
Dissolve the functionalized pyrrole precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a suitable cyclizing agent (e.g., a source of "N-O" fragment, which will depend on the specific synthetic route) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Potential degradation pathways for the 2H-pyrrolo[1,2-e]oxadiazine core.
References
Technical Support Center: Optimizing 2H-pyrrolo[1,2-e]oxadiazine Synthesis
Disclaimer: The following troubleshooting guide is based on synthetic methodologies for structurally related pyrrolo-oxadiazine systems, specifically the pyrrolo[1,2-d][1][2][3]oxadiazine scaffold, due to the limited availability of specific data for 2H-pyrrolo[1,2-e]oxadiazine. The general principles of reaction optimization outlined here should serve as a valuable starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction time for the synthesis of pyrrolo-oxadiazine cores?
A1: The primary factors that can be manipulated to optimize reaction time include reaction temperature, the type and concentration of reagents (especially bases or catalysts), and the solvent system used.
Q2: My reaction to form the pyrrolo-oxadiazine ring is very slow. What is the first parameter I should investigate?
A2: Based on analogous syntheses, temperature is a critical factor. Many related cyclization reactions are sensitive to heat. However, it's important to note that some pyrrolo-oxadiazine systems can be formed under very mild conditions (e.g., 0°C) in a short amount of time.[4] Therefore, both increasing and decreasing the temperature from your current protocol should be explored.
Q3: Can the choice of base affect the reaction rate and outcome?
A3: Absolutely. In the synthesis of related pyrrolo[1,2-d][1][2][3]oxadiazines, the amount of base, such as triethylamine (Et3N), has been shown to significantly influence the reaction yield and the formation of regioisomers.[4] The optimal amount of base needs to be determined empirically for your specific substrate.
Q4: Are there any common side reactions I should be aware of that could be consuming my starting material and slowing down the desired reaction?
A4: In the synthesis of similar heterocyclic systems, the formation of regioisomers is a common issue. For instance, in the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines, a rearrangement to the corresponding pyrrolo[2,1-f][1][3][5]triazin-4(3H)-one has been observed.[2][4] The reaction conditions, particularly the choice of base and temperature, can influence the ratio of these products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Suboptimal Temperature: The reaction may require higher or lower thermal energy. 2. Inappropriate Base Concentration: The amount of base may be insufficient or excessive. 3. Solvent Effects: The chosen solvent may not be ideal for the reaction kinetics. | 1. Vary the temperature: Systematically screen temperatures (e.g., 0°C, room temperature, reflux). For some systems, very mild conditions (0°C for 5 minutes) have proven effective.[4] 2. Optimize base equivalents: Titrate the amount of base used (e.g., 1.5, 2.5, and 5.0 equivalents) to find the optimal concentration.[4] 3. Screen different solvents: Test a range of aprotic and protic solvents with varying polarities. |
| Low Yield of Desired Product | 1. Formation of Regioisomers: Reaction conditions may favor an undesired isomer. 2. Degradation of Starting Material or Product: The reactants or product may be unstable under the reaction conditions. 3. Suboptimal Reagent Purity: Impurities in starting materials or reagents can inhibit the reaction. | 1. Adjust reaction conditions: As temperature and base concentration can affect regioselectivity, systematically vary these parameters.[2][4] 2. Reduce reaction time and/or temperature: If degradation is suspected, attempt the reaction under milder conditions. 3. Purify all starting materials and reagents: Ensure the purity of all components before starting the reaction. |
| Inconsistent Reaction Times | 1. Variability in Reagent Quality: Batch-to-batch differences in reagents can affect reaction kinetics. 2. Atmospheric Moisture: Some reactions are sensitive to water. 3. Inconsistent Heating: Fluctuations in the heating source can lead to variable reaction rates. | 1. Use reagents from the same batch for a series of experiments. 2. Run reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Use a reliable and calibrated heating mantle or oil bath. |
Data Presentation
Table 1: Effect of Triethylamine (Et3N) on the Formation of a Pyrrolo-oxadiazine System
| Entry | Et3N (equivalents) | Reaction Conditions | Yield of Oxadiazine (%) | Yield of Triazinone (%) |
| 1 | 0 | 0°C, 1 h → rt, 0.5 h | - | - |
| 2 | 2.5 | 0°C, 5 min | 53 | 34 |
| 3 | 10 | 0°C, 5 min | 11 | 29 |
| 4 | 5 | 0°C, 5 min | 68 | 22 |
| 5 | 5 | 0°C, 1 h → rt, 6 h | 63 | 20 |
| 6 | 5 | reflux, 10 min | 59 | 16 |
Data adapted from a study on the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines. The "Triazinone" is a common rearrangement product.[2]
Experimental Protocols
General Procedure for the Synthesis of a Pyrrolo-oxadiazine Core (Based on an Analogous System)
This protocol is a generalized procedure based on the synthesis of pyrrolo[1,2-d][1][2][3]oxadiazines and should be adapted for your specific starting materials.
-
Preparation of the Precursor: Synthesize the appropriate N-substituted pyrrole precursor according to established literature methods.
-
Cyclization Reaction:
-
Dissolve the pyrrole precursor in a suitable dry solvent (e.g., CH2Cl2) in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Add the appropriate reagents for the cyclization. For example, in the synthesis of a related system, a solution of triphenylphosphine and a halogen source (e.g., bromine) in the same solvent is added, followed by the addition of a base like triethylamine.
-
Stir the reaction mixture at the chosen temperature for a specified time (e.g., 5 minutes to several hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of a pyrrolo-oxadiazine derivative.
Caption: A decision tree for troubleshooting slow reaction times in pyrrolo-oxadiazine synthesis.
References
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 5. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines [mdpi.com]
Technical Support Center: Synthesis of Fused Heterocyclic Compounds
Welcome to the technical support center for the synthesis of fused heterocyclic compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fused heterocyclic compounds.
Question: My reaction is showing low to no yield of the desired fused product. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in complex organic syntheses. The issue can typically be traced back to starting materials, reaction conditions, or the reaction mechanism itself.
-
Starting Material Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Verify the purity of key reactants like arylhydrazines or β-arylethylamines via NMR or other spectroscopic methods before starting the reaction.[1]
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require elevated temperatures to overcome activation energy barriers.[2] Conversely, some reactions may suffer from decomposition or side-product formation at high temperatures. Experiment with a range of temperatures. Microwave-assisted synthesis can often provide rapid and uniform heating, leading to higher yields and shorter reaction times.[3][4]
-
Solvent: The choice of solvent is critical. It can affect the solubility of reactants, the reaction rate, and even the reaction pathway.[5] For reactions involving charged intermediates, like the iminium ion in the Pictet-Spengler reaction, polar protic solvents are often used.[6] In other cases, such as some palladium-catalyzed couplings, polar aprotic solvents are preferred.[7] Consider solvent-free conditions, which can sometimes improve yields and simplify purification.[8][9]
-
Catalyst: If using a catalyst (e.g., Brønsted/Lewis acids or a transition metal complex), ensure it is active and used in the correct loading. Lewis acids like ZnCl₂ or BF₃ are common in Fischer Indole synthesis but can be sensitive to moisture.[10] Palladium catalysts used in cross-coupling reactions can be sensitive to air and require an inert atmosphere.[11]
-
-
Reaction Mechanism:
-
Steric Hindrance: Bulky substituents on your starting materials may sterically hinder the key bond-forming (cyclization) step.
-
Electronic Effects: The electronic nature of substituents on aromatic rings is crucial. Electron-donating groups on the nucleophilic ring (e.g., the indole in a Pictet-Spengler reaction) will facilitate the reaction, while electron-withdrawing groups will deactivate it.[6]
-
Question: I am observing multiple unexpected side products in my crude reaction mixture. How can I identify and minimize them?
Answer: The formation of side products is common, especially in multi-step or cascade reactions. Minimizing them requires understanding the potential competing reaction pathways.
-
Common Side Reactions:
-
Dimerization and Polymerization: Starting materials or reactive intermediates can react with themselves, particularly at high concentrations or temperatures.[12]
-
Incomplete Cyclization: The reaction may stall after an initial condensation or addition step without the final ring closure. This is often due to insufficient heating or an insufficiently activated electrophile.
-
Alternative Cyclization Pathways: For unsymmetrical ketones in a Fischer Indole synthesis, cyclization can occur on either side of the carbonyl group, leading to regioisomeric products.[13][14] The choice of acid catalyst and solvent can influence this regioselectivity.
-
Oxidation/Decomposition: Many heterocyclic compounds and their precursors are sensitive to air and can decompose, especially at high temperatures or in the presence of metal catalysts. Running reactions under an inert atmosphere (N₂ or Ar) can mitigate this.
-
-
Minimization Strategies:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction once the product is maximized can prevent subsequent degradation or side reactions.
-
Adjust Stoichiometry: Carefully control the ratio of reactants. For example, in the Pictet-Spengler reaction, using a slight excess of the aldehyde component can sometimes drive the initial imine formation.[6]
-
Use of Additives: In some palladium-catalyzed reactions, additives are crucial for preventing side reactions and promoting the desired catalytic cycle.[15]
-
Question: The purification of my target fused heterocyclic compound is proving difficult. What are some effective strategies?
Answer: Purification can be challenging due to the structural similarity of byproducts, the polarity of the target compound, or its stability on silica gel.
-
Chromatography Issues:
-
Tailing/Streaking on Silica Gel: Many nitrogen-containing heterocycles are basic and can interact strongly with the acidic silica gel, leading to poor separation. To counter this, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent.[1]
-
Poor Separation: If products and byproducts have very similar Rf values, try a different solvent system or switch to a different stationary phase. Reverse-phase (C18) chromatography can be effective for polar compounds that are difficult to separate on normal-phase silica.[1]
-
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid and can be obtained in reasonable purity (>90%), recrystallization is an excellent method for achieving high purity on a large scale.
-
Acid-Base Extraction: If your compound has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate or re-extract your purified product.
-
Group-Assisted Purification (GAP): This strategy involves introducing a functional group that allows for selective extraction or binding to a resin, followed by its removal.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate catalyst for a Pictet-Spengler reaction?
The choice of catalyst depends on the reactivity of the β-arylethylamine. For electron-rich systems like tryptamines, the reaction can often proceed with weaker Brønsted acids (e.g., acetic acid) or even just with heat.[6] For less reactive substrates, such as those derived from phenylethylamine, stronger acids like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or Lewis acids are required.[6][17] For sensitive substrates, forming an N-acyliminium ion intermediate allows the reaction to proceed under milder conditions.[6][18]
Q2: What are the main advantages and challenges of using microwave-assisted synthesis for fused heterocycles?
Microwave-assisted synthesis offers several benefits, including dramatically reduced reaction times, improved yields, and higher product purities by minimizing side-product formation.[4][19] The uniform and rapid heating can drive reactions to completion quickly.[3] However, challenges include potential safety issues due to pressure buildup in sealed vessels, uneven heating ("hot spots") in some setups, and difficulties in scaling up the reaction.[3][20]
Q3: My palladium-catalyzed C-H activation/annulation reaction is not working. What should I check first?
For palladium-catalyzed reactions, several factors are critical:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere of nitrogen or argon, as Pd(0) species are often oxygen-sensitive.[11]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and promoting the desired reactivity. The choice of ligand can influence yield and selectivity.[7]
-
Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active Pd(II) or Pd(III) catalyst. Ensure the oxidant is fresh and added correctly.
-
Substrate Compatibility: The directing group on your substrate is essential for the initial C-H activation step. Ensure it is correctly positioned and not sterically hindered.
Q4: Can I perform a Fischer Indole synthesis without a strong acid catalyst?
Yes, while traditional Fischer Indole synthesis uses strong acids, modern variations exist.[2] Microwave-assisted protocols can sometimes reduce the need for a strong catalyst.[10] Additionally, using substrates like N-trifluoroacetyl enehydrazines can enable the reaction to proceed under milder conditions.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for [3+2] Cycloaddition
This table summarizes the optimization of reaction conditions for a [3+2] cycloaddition to form a fused polyheterocyclic compound, demonstrating the impact of base and solvent choice on product yield.[21]
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DCM | Room Temp | 75 |
| 2 | Cs₂CO₃ | DCM | Room Temp | 80 |
| 3 | Na₂CO₃ | DCM | Room Temp | 85 |
| 4 | K₃PO₄ | DCM | Room Temp | 62 |
| 5 | Et₃N | DCM | Room Temp | Trace |
| 6 | Na₂CO₃ | Toluene | Room Temp | 99 |
| 7 | Na₂CO₃ | THF | Room Temp | 82 |
| 8 | Na₂CO₃ | CH₃CN | Room Temp | 78 |
| 9 | Na₂CO₃ | DCE | Room Temp | 88 |
Data adapted from a study on the synthesis of fused polyheterocyclic compounds.[21]
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction to Synthesize a Tetrahydro-β-carboline [6][22]
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.
-
Acid Catalysis: Add the acid catalyst (e.g., 5-10 mol% of trifluoroacetic acid). For less reactive substrates, stronger acids or higher temperatures may be necessary.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired fused heterocyclic compound.
Visualizations
Caption: A logical workflow for troubleshooting common synthesis problems.
Caption: Key steps in a typical Pictet-Spengler reaction protocol.
References
- 1. reddit.com [reddit.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 13. byjus.com [byjus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Polar Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar heterocyclic compounds.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the purification process.
Issue 1: Compound is unstable on silica gel.
Your compound decomposes or streaks excessively on a standard silica gel column.
Possible Causes & Solutions:
-
Acidity of Silica: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds.
-
Solution 1: Deactivate the Silica Gel. Reduce the acidity of the silica gel by preparing a slurry with a small percentage of a base, such as triethylamine or ammonia, in your eluent and then packing the column. A common practice is to use 1-2% triethylamine in the solvent system.
-
Solution 2: Use an Alternative Stationary Phase. Consider using less acidic or basic stationary phases.[1]
-
Experimental Protocol: 2D TLC for Stability Check [1]
-
Spot your compound on the bottom-left corner of a square TLC plate.
-
Run the TLC in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of spots is now at the bottom.
-
Run the TLC again in the same solvent system.
-
Analysis: If the compound is stable, the spots will appear on the diagonal. If decomposition occurs, new spots will appear below the diagonal.
Issue 2: Very polar compound shows little to no retention on reversed-phase HPLC (elutes in the void volume).
Your highly polar heterocyclic compound is not retained on a standard C18 column.
Possible Causes & Solutions:
-
High Polarity: The compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[3]
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns are designed with polar groups near the silica surface, which allows for the use of highly aqueous mobile phases without phase collapse and provides an additional retention mechanism for polar analytes.[4]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5] In this technique, water is the strong solvent.[5]
-
Solution 3: Ion-Pair Chromatography. For ionizable compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your compound, increasing its retention on a reversed-phase column. However, these reagents can be difficult to remove and may not be compatible with mass spectrometry.
-
Solution 4: Aqueous Normal-Phase Chromatography. This technique uses a polar stationary phase (like amine-bonded silica) with aqueous-organic mobile phases.[5]
-
Workflow for Poor Retention in Reversed-Phase HPLC
Caption: Troubleshooting workflow for poor retention of polar compounds in RP-HPLC.
Issue 3: Compound streaks badly on normal-phase chromatography.
Your compound appears as a long streak rather than a defined spot or band on the TLC plate or column.
Possible Causes & Solutions:
-
Ionization: The compound is ionized and interacts too strongly and non-uniformly with the stationary phase. This is common for basic compounds like many nitrogen-containing heterocyles.[6]
-
Solution 1: Add a Modifier to the Mobile Phase.
-
-
Inappropriate Solvent System: The solvent may not be strong enough to elute the compound effectively, or the solubility of the compound in the eluent is poor.
-
Sample Overload: Too much sample has been loaded onto the TLC plate or column.
-
Solution 3: Reduce the Sample Concentration. Dilute your sample before loading.
-
Issue 4: Recrystallization fails; the compound "oils out" or remains in solution.
Attempts to purify your solid polar heterocyclic compound by recrystallization are unsuccessful.
Possible Causes & Solutions:
-
"Oiling Out": The compound separates from the solution as a liquid instead of crystals. This often happens when the melting point of the compound is low or when the solution is supersaturated.[9][10]
-
Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[9]
-
Solution 2: Change the Solvent System. Try a different solvent or solvent pair.
-
-
No Crystal Formation: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution 1: Add an Anti-solvent. To your solution, slowly add a solvent in which your compound is insoluble (but is miscible with the dissolving solvent) until the solution becomes cloudy. Then, heat gently to clarify and cool slowly.[11]
-
Solution 2: Reduce Solvent Volume. If too much solvent was added, carefully evaporate some of it and try to cool the solution again.[9]
-
Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[9]
-
Decision Tree for Recrystallization Problems
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My polar heterocyclic compound won't move off the baseline in any standard normal-phase TLC solvent system. What should I do?
A1: This is a common issue for highly polar compounds. You need to use a more polar eluent. Try a solvent system containing methanol. A common starting point is 5-10% methanol in dichloromethane.[1] If that is not sufficient, you can add a small amount of ammonium hydroxide to a methanol/dichloromethane mixture, which is particularly effective for basic polar compounds.[1] Alternatively, consider using reversed-phase TLC plates.[12]
Q2: What is HILIC and when should I use it for purifying polar heterocyclic compounds?
A2: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5] You should consider using HILIC when your polar heterocyclic compound is too polar to be retained by reversed-phase chromatography.[5] It is an excellent alternative for separating polar compounds that would otherwise elute in the void volume on a C18 column.
Q3: Can I use ion-exchange chromatography for my polar heterocyclic compound?
A3: Yes, if your compound is ionizable. Ion-exchange chromatography (IEC) separates molecules based on their net charge.[13][14] Many heterocyclic compounds contain nitrogen atoms that can be protonated to form cations. For these, you would use a cation-exchange column. Conversely, if your heterocycle has acidic protons, it can be deprotonated to form an anion, for which you would use an anion-exchange column.[14] The binding of the compound to the column is modulated by changing the pH or the salt concentration of the mobile phase.[15]
Q4: Are there any general tips for choosing a recrystallization solvent for a polar heterocyclic compound?
A4: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[16] For polar compounds, polar solvents like ethanol, methanol, or water are often good starting points.[11] A useful rule of thumb is "like dissolves like," so solvents with similar functional groups to your compound may work well.[11] Solvent pairs, such as ethanol/water or acetone/hexane, are also very effective. You dissolve the compound in a minimum of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[16]
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Polar Heterocycles
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Challenges |
| Normal-Phase | Polar (e.g., Silica, Alumina, Amine) | Non-polar (e.g., Hexane/EtOAc) | Moderately polar compounds; separation of isomers.[17] | Strong retention and streaking of very polar or basic compounds.[6] |
| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | A wide range of polarities, but can be challenging for very polar compounds.[17] | Poor retention of highly polar compounds ("voiding"). |
| HILIC | Polar (e.g., Silica, Diol, Amine) | High organic with some aqueous | Very polar, hydrophilic compounds not retained by reversed-phase.[5] | Limited analyte solubility in high organic mobile phases; reproducibility can be an issue. |
| Ion-Exchange | Charged (Anionic or Cationic) | Aqueous buffer | Ionizable/charged heterocyclic compounds.[13][14] | Requires careful control of pH and buffer concentration; not suitable for neutral compounds. |
Table 2: Common Mobile Phase Modifiers for Chromatography of Polar Heterocycles
| Modifier | Concentration | Used For | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 2% | Basic Compounds (Normal Phase) | Masks active silanol groups on silica and suppresses protonation of the analyte, reducing tailing. |
| Ammonium Hydroxide | 0.1 - 2% | Very Basic Compounds (Normal Phase) | Acts as a strong base to prevent strong interaction with the silica surface.[6] |
| Acetic Acid/Formic Acid | 0.1 - 1% | Acidic Compounds (Normal Phase & Reversed-Phase) | Suppresses ionization of acidic analytes to improve peak shape and retention. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Basic/Ionizable Compounds (Reversed-Phase) | Acts as an ion-pairing agent to increase retention and improve peak shape for basic compounds. |
References
- 1. Purification [chem.rochester.edu]
- 2. teledynelabs.com [teledynelabs.com]
- 3. quora.com [quora.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Ion chromatography - Wikipedia [en.wikipedia.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
regioselectivity issues in pyrrolo-oxadiazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of pyrrolo-oxadiazines and related fused heterocyclic systems. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing the formation of an undesired regioisomer during the 1,3-dipolar cycloaddition to synthesize a pyrrolo-oxadiazine derivative. How can we improve the regioselectivity?
A1: The regioselectivity of 1,3-dipolar cycloaddition reactions is a common challenge and is influenced by steric and electronic factors of both the dipole and the dipolarophile. Here are several strategies to enhance the formation of the desired regioisomer:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition. It is recommended to screen a range of solvents with varying polarities. For instance, in some cycloaddition reactions, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol have been shown to improve regioselectivity and reaction rates compared to less polar solvents like toluene or acetonitrile.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the electronic properties of the reactants and favor the formation of one regioisomer over another. The choice of Lewis acid and its concentration should be optimized.
-
Temperature Control: Reaction temperature can play a crucial role. Running the reaction at lower temperatures may increase the kinetic selectivity towards the desired product. Conversely, in some cases, higher temperatures might favor the thermodynamically more stable isomer.
-
Substituent Effects: The electronic nature of the substituents on both the pyrrole and the dipolarophile can significantly direct the regioselectivity. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the pyrrole (or vice-versa) can be strategically used to control the outcome. Computational studies, if accessible, can provide insight into the frontier molecular orbital (FMO) interactions and help predict the favored regioisomer.
Q2: Our intramolecular cyclization to form a pyrrolo-oxadiazine is yielding a mixture of products. What factors control the regioselectivity of this cyclization?
A2: Regioselectivity in intramolecular cyclizations for the synthesis of fused systems like pyrrolo-oxadiazines is often dictated by the nature of the cyclization agent and the substituents on the starting material.[2][3][4]
-
Cyclizing Reagent: The choice of the reagent used to induce cyclization can have a profound effect on the regiochemical outcome. For instance, in the synthesis of pyrrolo[2,1-f][2][5][6]triazin-4(3H)-ones from 1,2-biscarbamoyl-substituted 1H-pyrroles, the use of different halogenating agents with triphenylphosphine (e.g., PPh₃/Br₂ vs. PPh₃/I₂) can lead to different ratios of the desired oxadiazine precursor and the cyclized triazinone.[2][7]
-
Protecting Groups and Substituents: The nature of protecting groups or other substituents on the pyrrole ring can influence which nitrogen or oxygen atom acts as the nucleophile during cyclization. Steric hindrance from bulky substituents can disfavor cyclization at a nearby position.
-
Base/Acid Catalysis: The presence of a base or an acid can alter the nucleophilicity of the reacting centers and thereby influence the cyclization pathway. For example, the use of a hindered base like triethylamine can act as an HBr captor and influence the product distribution.[2]
Q3: We are attempting a multi-component reaction to synthesize a highly substituted pyrrole as a precursor for our pyrrolo-oxadiazine, but the reaction is not regioselective. How can we control the regiochemistry in this case?
A3: Multi-component reactions (MCRs) for pyrrole synthesis, such as those involving TosMIC (--INVALID-LINK--) cycloadditions, often face regioselectivity challenges.[8][9]
-
Nature of the Acceptor: The regioselectivity is highly dependent on the electronic and steric properties of the Michael acceptor. The use of α,β-unsaturated ketones, esters, or nitriles with different substituents can lead to varying degrees of regioselectivity.[8]
-
Catalyst System: For metal-catalyzed MCRs, the choice of the metal and the ligand is critical. For instance, in hydroacylation reactions to form pyrrole precursors, specific rhodium catalysts with chelating phosphine ligands have been shown to provide excellent linear selectivity, which is crucial for the subsequent cyclization to the desired pyrrole.[10]
-
Reaction Conditions: As with other reaction types, screening of solvents, temperature, and reactant concentrations is essential to optimize the regioselectivity of MCRs.
Data Presentation
Table 1: Influence of Halogen Source on the Regioselective Intramolecular Cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[7][11]
| Entry | Reagent | Solvent | Temperature (°C) | Yield of Pyrrolo-oxadiazine (%) | Yield of Pyrrolotriazinone (%) |
| 1 | PPh₃, Br₂, Et₃N | CH₂Cl₂ | 0 | 41 | 22 |
| 2 | PPh₃, I₂, Et₃N | CH₂Cl₂ | 0 | 35 | 42 |
| 3 | PPh₃, CCl₄, Et₃N | CH₂Cl₂ | 0 | 15 | 61 |
Data is adapted from a study on a related pyrrolotriazinone synthesis where the pyrrolo-oxadiazine is an intermediate or side product, illustrating the impact of the cyclization conditions on product distribution.
Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition of a Nitrile Ylide with Unsymmetrical Alkynes.[12]
| Entry | Dipolarophile | Product(s) | Combined Yield (%) | Regioisomeric Ratio |
| 1 | Methyl propiolate | Pyrrolo[2][13]diazepine | 47 | Single regioisomer |
| 2 | 2-Ethynylpyridine | Pyrrolo[2][13]diazepine | 34 | 1.7 : 1 |
| 3 | Methyl phenylpropiolate | Pyrrolo[2][13]diazepine | 11 | 1.6 : 1 |
This table demonstrates how the substituent on the alkyne influences the regioselectivity of the cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Intramolecular Cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [2][4]
-
To a solution of the 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 3.0 equiv).
-
Add triphenylphosphine (PPh₃, 1.5 equiv) to the solution.
-
Slowly add a solution of the halogen source (e.g., bromine (Br₂) or iodine (I₂), 1.5 equiv) in CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomeric products.
Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition of in situ Generated Mesoionic Oxazolo-pyridazinones with Alkynes [14]
-
In a round-bottom flask, dissolve the corresponding 3(2H)pyridazinone acid (1.0 equiv) in acetic anhydride.
-
Add the unsymmetrical alkyne (e.g., methyl propiolate, 1.2 equiv) to the mixture.
-
Heat the reaction mixture at reflux for the required time (typically several hours), monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrrolo[1,2-b]pyridazine product.
-
Analyze the regioselectivity of the product using NMR spectroscopy and, if possible, X-ray crystallography.[14]
Visualizations
Caption: Influence of halogen source on cyclization regioselectivity.
Caption: Troubleshooting workflow for low regioselectivity.
References
- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 2. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrrolo[1,3]diazepines by a dipolar cycloaddition – retro-Mannich domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolo-Fused Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo-fused heterocyclic compounds, with a focus on challenges analogous to the scale-up of systems like 2H-pyrrolo[1,2-e]oxadiazine. The information provided is based on documented syntheses of structurally related compounds, such as pyrrolo[1,2-d][1][2][3]oxadiazines and their rearrangement to pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to pyrrolo-fused oxadiazine and triazinone systems?
A1: Common synthetic routes often involve intramolecular cyclization reactions. For instance, pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones can be synthesized through the rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines or via regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[1][3][4] Another approach involves 1,3-dipolar cycloaddition reactions of mesoionic oxazolo-pyridazinones with suitable dipolarophiles.[5]
Q2: What are the critical parameters to control during the synthesis and scale-up?
A2: Key parameters include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of reagents, especially the base.[1] For example, in the synthesis of pyrrolotriazinones, the amount of triethylamine (Et3N) significantly influences the yield.[1] On a larger scale, efficient heat and mass transfer become critical to ensure consistent reaction conditions and avoid side product formation.
Q3: How can I improve the yield and regioselectivity of the cyclization reaction?
A3: The choice of reagents and reaction conditions is crucial for improving yield and regioselectivity. For the synthesis of pyrrolotriazinones, very mild conditions (0 °C, 5 min) have been shown to be effective.[4] The regioselectivity can be influenced by the halogen source of the triphenylphosphorane and the nature of the N-functional groups.[4] In some cases, nucleophile-induced rearrangement of an oxadiazine intermediate can provide the desired triazinone product.[3][4]
Q4: What are the typical challenges encountered when scaling up the synthesis?
A4: Scaling up can present challenges such as maintaining optimal reaction temperatures, ensuring efficient mixing, and managing the safe addition of reagents. Previously reported methods for similar heterocyclic systems often required harsh conditions like high temperatures and long reaction times, which can be problematic on a larger scale.[1][4] The isolation and purification of the final product can also become more complex.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive reagents or catalysts.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture or other impurities. | - Use fresh, high-purity reagents and solvents.- Carefully monitor and control the reaction temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary. |
| Formation of Impurities or Side Products | - Non-optimal reaction conditions (e.g., temperature too high).- Incorrect stoichiometry of reagents.- Undesired side reactions, such as the formation of regioisomers. | - Optimize reaction conditions, such as lowering the temperature.[1][4]- Carefully control the addition and ratio of all reagents.- The choice of base and solvent can influence the product distribution; screen different conditions to minimize side product formation.[1] |
| Difficulty in Product Purification | - Presence of closely related impurities or starting materials.- Product instability under purification conditions. | - Employ appropriate purification techniques such as flash column chromatography with a suitable solvent system.[2][6]- Recrystallization can be an effective method for obtaining highly pure product.- If the product is unstable, consider minimizing exposure to heat, light, or acidic/basic conditions during purification. |
| Inconsistent Results Upon Scale-up | - Inefficient heat transfer in larger reaction vessels.- Poor mixing leading to localized "hot spots" or concentration gradients.- Changes in the rate of reagent addition. | - Use a reactor with appropriate heating/cooling capabilities and a suitable stirrer for the scale of the reaction.- Develop a controlled addition protocol for critical reagents.- Perform a small-scale pilot run to identify potential scale-up issues before committing to a large-scale synthesis. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrolotriazinone Synthesis [1]
| Entry | Et3N (equiv) | Reaction Conditions | Yield (%) of 11a (12a) |
| 1 | None | 0 °C, 1 h → rt, 0.5 h | – (–) |
| 2 | 2.5 | 0 °C, 5 min | 53 (Trace) |
| 3 | Excess | 0 °C, 5 min | Low (40% combined) |
Note: This table summarizes the effect of the amount of triethylamine (Et3N) on the yield of pyrrolooxadiazine (11a) and pyrrolotriazinone (12a).
Experimental Protocols
General Procedure for the Synthesis of Aminopyrrolocarbamate Intermediate [1][4][6]
-
Chlorination: 3-chloro-1H-pyrrole-2-carboxylic acid is treated with a chlorinating agent, such as the Vilsmeier reagent, to form the corresponding acid chloride.[1][4]
-
Amination: The resulting acid chloride is reacted with an appropriate amine to produce the 1H-pyrrole-2-carboxamide.[1][4]
-
N-Amination: The 1H-pyrrole-2-carboxamide is then N-aminated using a system like NaOH/NH4Cl/NaClO to yield the N-aminopyrrole.[1][4]
-
Coupling: The N-aminopyrrole is subsequently reacted with a Boc-protected amino acid in the presence of a coupling agent like EDC·HCl to afford the desired aminopyrrolocarbamate.[1][4][6]
Visualizations
References
- 1. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of complex heterocycles.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum has very broad peaks. What are the common causes and solutions?
A1: Peak broadening in the NMR spectra of complex heterocycles can stem from several factors. One common cause is the presence of paramagnetic impurities, which can be removed by treating the sample with a chelating agent or by re-purification. Another reason could be chemical exchange processes, where a molecule is rapidly converting between different conformations or tautomers on the NMR timescale.[1] Running the experiment at a different temperature (variable temperature NMR) can often help to either sharpen the signals by favoring one conformer or by increasing the rate of exchange to a point where an averaged, sharper signal is observed.[2][3] Additionally, issues with sample preparation, such as poor shimming, high sample concentration leading to increased viscosity, or low solubility, can also lead to broad peaks.[1][3][4] Finally, for nitrogen-containing heterocycles, quadrupolar broadening from the ¹⁴N nucleus can affect adjacent protons and carbons.[5][6][7]
Q2: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
A2: Signal overlap is a frequent challenge with complex heterocycles due to the large number of protons in similar chemical environments.[5][8][9] A simple first step is to try a different deuterated solvent.[3] Solvents can induce different chemical shifts (the "solvent effect"), which may be sufficient to resolve the overlapping signals.[10][11][12][13] If changing the solvent is not effective, two-dimensional (2D) NMR experiments are powerful tools for resolving overlap.[5][10][14] Techniques such as COSY (Correlation Spectroscopy) can identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or long-range coupled carbons, respectively, spreading the signals into a second dimension and greatly enhancing resolution.[5][6][10]
Q3: I have a very small amount of my heterocyclic compound. How can I obtain a good quality NMR spectrum?
A3: Low sample concentration is a common limitation. To improve the signal-to-noise ratio (S/N) for scarce samples, several strategies can be employed. Increasing the number of scans is the most straightforward approach, as S/N increases with the square root of the number of scans. Using a higher field NMR spectrometer will also significantly boost sensitivity.[15][16] Cryogenically cooled probes (cryoprobes) can enhance sensitivity by a factor of 3 to 4 by reducing thermal noise.[15] For ¹³C NMR, which is inherently much less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signals of protonated carbons. For nitrogen heterocycles, ¹⁵N-labeling of the compound can be a powerful, though expensive, option to overcome the low natural abundance and sensitivity of the ¹⁵N nucleus.[7][17]
Q4: How do I identify exchangeable protons (e.g., NH, OH) in my heterocycle's spectrum?
A4: Exchangeable protons can be readily identified by performing a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and a new spectrum is acquired. Protons attached to heteroatoms (like N-H or O-H) will exchange with the deuterium from D₂O, causing their corresponding signals to either disappear or significantly decrease in intensity in the new spectrum.[3]
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
This guide provides a systematic approach to troubleshooting low sensitivity in your NMR experiment.
Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.
Guide 2: Signal Overlap Resolution
This guide outlines a workflow for resolving overlapping signals in the NMR spectra of complex heterocycles.
Caption: Logical steps for resolving overlapping NMR signals.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Common Heterocycles
| Heterocycle | Proton (ppm) | Carbon (ppm) |
| Pyrrole | α-H: 6.7, β-H: 6.1, N-H: 8.0 | α-C: 118, β-C: 108 |
| Furan | α-H: 7.4, β-H: 6.3 | α-C: 143, β-C: 110 |
| Thiophene | α-H: 7.2, β-H: 7.0 | α-C: 125, β-C: 127 |
| Pyridine | α-H: 8.5, β-H: 7.2, γ-H: 7.6 | α-C: 150, β-C: 124, γ-C: 136 |
| Indole | H1: 8.1, H2: 7.2, H3: 6.5 | C2: 125, C3: 102 |
Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.[5][18][19]
Table 2: Typical Proton-Proton Coupling Constants (J) in Aromatic Heterocycles
| Coupling Type | Number of Bonds | Typical J Value (Hz) |
| Ortho | 3 | 7 - 9 |
| Meta | 4 | 2 - 3 |
| Para | 5 | < 1 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the heterocyclic compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][24]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[24][25] Common solvents for heterocycles include CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆.[3][26][27]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle heating may be applied, but be cautious of sample degradation.[4]
-
Filtering and Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][27]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[24] Label the tube clearly with the sample identification.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and to facilitate the proton-deuterium exchange.[3]
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., NH, OH) will have disappeared or significantly diminished in the second spectrum.[3]
References
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. youtube.com [youtube.com]
- 7. Nitrogen NMR [chem.ch.huji.ac.il]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 15. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 16. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. NMR Sample Preparation [nmr.chem.umn.edu]
- 25. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 26. depts.washington.edu [depts.washington.edu]
- 27. ocw.mit.edu [ocw.mit.edu]
Pyrrolooxadiazine Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the undesired rearrangement of pyrrolooxadiazines to pyrrolotriazinones during their experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis aimed at a pyrrolooxadiazine yielded the rearranged pyrrolotriazinone. What are the likely causes?
The rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines to pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones is primarily a nucleophile-induced process.[1][2] The presence of strong nucleophiles in your reaction mixture is the most probable cause. Additionally, these compounds have been found to be unstable under acidic conditions, which could also lead to decomposition or rearrangement.[1][2]
Q2: Which specific reagents are known to promote this rearrangement?
Studies have shown that various nucleophiles can induce the rearrangement. These include:
-
Secondary amines (e.g., pyrrolidine)
-
Alkoxides (e.g., sodium methoxide)
-
Thiolates (e.g., sodium thiomethoxide)[1]
The presence of counter-ions such as lithium and sodium can also facilitate the cyclization to the triazinone by stabilizing the oxygen ion.[1]
Q3: How can I modify my reaction conditions to prevent the rearrangement?
To favor the formation and stability of the pyrrolooxadiazine, consider the following adjustments:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base to scavenge any acid generated during the reaction. Triethylamine is a commonly used base for this purpose.[4]
-
Temperature: Perform the reaction at low temperatures. The formation of the pyrrolooxadiazine may be kinetically favored, and lower temperatures can help prevent the reaction from proceeding to the thermodynamically more stable rearranged product. Successful formation of the oxadiazine has been reported at 0°C.
-
Reaction Time: Keep the reaction time to a minimum. Prolonged reaction times, even at low temperatures, may increase the likelihood of rearrangement. In some cases, reactions are complete within 5 minutes.[5]
-
Avoid Nucleophilic Reagents: Scrupulously avoid the introduction of strong nucleophiles into your reaction mixture. This includes certain solvents, additives, or impurities.
Q4: Are there any specific purification techniques recommended to avoid rearrangement?
While detailed studies on the impact of purification methods on pyrrolooxadiazine stability are limited, general best practices for labile heterocyclic compounds should be followed:
-
Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase, such as neutral or deactivated silica gel, or alumina. A rapid purification with a non-polar eluent system is advisable.
-
Aqueous Workup: During aqueous workups, use neutral or slightly basic water to avoid acidic conditions that could lead to decomposition.
-
Concentration: When removing solvent, use low temperatures (e.g., a rotary evaporator with a chilled water bath) to prevent thermal degradation or rearrangement.
Q5: What are the recommended storage conditions for isolated pyrrolooxadiazines?
To ensure the long-term stability of your pyrrolooxadiazine product:
-
Temperature: Store the compound at low temperatures, preferably in a freezer (-20°C or below).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air, which may contain nucleophilic contaminants.
-
Solvent-free: Store the compound as a solid, free of solvent, to minimize potential solution-state degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of pyrrolotriazinone byproduct | Presence of a strong nucleophile. | Ensure all reagents and solvents are free from nucleophilic impurities. Use a non-nucleophilic base like triethylamine. |
| Reaction temperature is too high. | Maintain the reaction temperature at 0°C or below. | |
| Extended reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Decomposition of the product during workup | Acidic conditions. | Neutralize any acidic reagents before workup. Use a mild bicarbonate solution wash if necessary. |
| Rearrangement observed after purification | Acidic silica gel in column chromatography. | Use neutral or deactivated silica gel, or consider alternative purification methods like recrystallization if possible. |
| Product degrades upon storage | Exposure to ambient temperature, moisture, or air. | Store the purified compound in a sealed vial under an inert atmosphere at or below -20°C. |
Quantitative Data on Rearrangement Conditions
The following table summarizes the reaction conditions that have been shown to promote the rearrangement of a specific pyrrolooxadiazine (11a) to its corresponding pyrrolotriazinone (12a). This data can be used to identify conditions to avoid when the pyrrolooxadiazine is the desired product.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of Pyrrolotriazinone (%) |
| 1 | Pyrrolidine | CH₃CN | Room Temp | 18 | - (Not Obtained) |
| 2 | NaSMe | THF | 0 | 0.5 | 92 |
| 3 | NaOMe | THF | 0 | 0.5 | 95 |
Data adapted from Son, K., & Park, S. J. (2016). Rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787.
Experimental Protocols
General Protocol for the Synthesis of Pyrrolooxadiazines (Favoring Stability):
This protocol is based on conditions reported to yield the pyrrolooxadiazine, minimizing the rearrangement.
-
Reagent Preparation: To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0°C, add bromine (2.0 equivalents) dropwise. Stir the resulting mixture at room temperature for 15 minutes to form PPh₃Br₂.
-
Cyclization Reaction: Cool the mixture back to 0°C. Add a solution of the starting aminopyrrolocarbamate (1.0 equivalent) in anhydrous CH₂Cl₂ followed by the addition of a non-nucleophilic base such as triethylamine (5.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0°C for a short duration (e.g., 5-15 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: If necessary, purify the crude product quickly using column chromatography on neutral silica gel with a suitable eluent system.
Visualizations
Nucleophile-Induced Rearrangement of Pyrrolooxadiazine
Caption: Proposed mechanism for the nucleophile-induced rearrangement.
Troubleshooting Workflow for Pyrrolooxadiazine Synthesis
Caption: A logical workflow for troubleshooting undesired rearrangement.
References
- 1. Radical cyclization - Wikipedia [en.wikipedia.org]
- 2. CN101147486A - Oxadiazine pesticidal compositions - Google Patents [patents.google.com]
- 3. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrrolo-Oxadiazines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo-oxadiazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides a comparative overview of prominent synthetic methodologies for constructing pyrrolo-oxadiazine core structures, with a focus on pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles and pyrrolo[1,2-d][1][2][3]oxadiazines. We present a detailed analysis of reaction protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of pyrrolo-oxadiazines can be broadly categorized into two main approaches: the construction of a 1,3,4-oxadiazole ring onto a pre-existing pyrrolopyridazinone core and the rearrangement of pyrrolo-oxadiazine structures to form related triazinones. Each method offers distinct advantages in terms of efficiency, versatility, and the types of accessible analogs.
A convenient and efficient one-pot synthesis has been reported for novel pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore.[1][4] This approach has been utilized in the development of selective COX-2 inhibitors.[1][3][4][5] Another significant synthetic route involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines to produce pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[6][7]
The following table summarizes the key quantitative data for these representative synthetic methods.
| Method | Starting Materials | Key Reagents & Conditions | Product Type | Yield (%) | Reference(s) |
| One-Pot Synthesis of Pyrrolo[3,4-d]pyridazinone-based Oxadiazoles | 3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one, 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine, 1-(2-chloro-1-oxoethyl)-4-(2-pyrimidyl)-piperazine | Not explicitly detailed in the abstract, but described as a "convenient, efficient, one-pot synthesis".[1][4] | Pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore.[1][4] | Not specified | [1][4] |
| Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines | 3-chloro-1H-pyrrole-2-carboxylic acid, anilines, Boc-hydrazine | Oxalyl chloride, DIPEA, triphenylphosphine, bromine, triethylamine; Nucleophile-induced rearrangement.[2][6][7] | Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[6][7] | Good to excellent | [2][6][7] |
Experimental Protocols
Method 1: One-Pot Synthesis of Pyrrolo[3,4-d]pyridazinone-based 1,3,4-Oxadiazoles
This method, as described in the synthesis of novel selective COX-2 inhibitors, involves the alkylation of a pyrrolo[3,4-d]pyridazinone derivative containing a 1,3,4-oxadiazole-2-thione moiety with a suitable 2-chloro-1-oxoethylarylpiperazine derivative.[1]
Starting Materials:
-
3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one (4a) or 6-butyl-3,5,7-trimethyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one (4b)[1]
-
1-(2-chloro-1-oxoethyl)-4-phenylpiperazine (2) or 1-(2-chloro-1-oxoethyl)-4-(2-pyrimidyl)-piperazine (3)[1]
General Procedure (based on the formation of S-isomers): The synthesis is carried out by the alkylation of the appropriate pyrrolo[3,4-d]pyridazinone (4a or 4b) with the corresponding 2-chloro-1-oxoethylarylpiperazine derivative (2 or 3).[1] The reaction conditions are set to favor the formation of the S-isomers.[1] While the specific one-pot conditions are not detailed in the provided abstracts, such reactions are typically performed in a suitable solvent in the presence of a base to facilitate the nucleophilic substitution.
Method 2: Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones via Rearrangement
This approach involves the initial construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole followed by a regioselective intramolecular cyclization or a nucleophile-induced rearrangement of a pyrrolo-oxadiazine intermediate.[2][6][7]
Step 1: Synthesis of 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) [2]
-
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (13) in dry CH2Cl2, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at 70 °C for 5 hours.
-
Remove the solvent under reduced pressure to obtain the crude 3-chloro-1H-pyrrole-2-carbonyl chloride.
-
To a solution of the crude acid chloride in 1,4-dioxane, add aniline and DIPEA at 0 °C.
-
Stir the reaction to completion.
Step 2: Synthesis of 1,2-biscarbamoyl-substituted 1H-pyrroles (10) [6] The synthesis of the aminopyrrolocarbamate 10 involves the amination of the corresponding 1H-pyrrole-2-carboxamide 14.[6]
Step 3: Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines (11) to Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones (12) [6][7] The pyrrolooxadiazines (11) are subjected to a nucleophile-induced rearrangement to yield the final pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones (12).[6][7]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyrrolo-oxadiazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrrolo[2,1- f][1,2,4]triazin-4(3 H)-ones: Rearrangement of pyrrolo[1,2- d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo-Fused Heterocycles: Surrogates for 2H-Pyrrolo[1,2-e]oxadiazine Analogs
This document is intended for researchers, scientists, and drug development professionals. The information is organized to provide a clear comparison of the biological activities of these related compounds, detailed experimental methodologies, and visual representations of key concepts.
Comparative Biological Activity of Pyrrolo-Fused Heterocycles
The anticancer activity of various pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-b]pyridazine analogs has been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50/GI50 values) for selected compounds from these series, highlighting the influence of different substituents on their potency.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Analogs
| Compound ID | Core Scaffold | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 3,4-dihydropyrrolo[1,2-a]pyrazine | 4-bromophenyl | 4-fluorobenzoyl | 2-oxo-2-phenylethyl | PC-3 (Prostate) | 1.18 ± 0.05 | [1] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [1] | |||||
| 29 | 1,4-pyrazine | 5,6-di(p-bromophenyl) | 3-(piperidin-4-ylmethoxy) | H | p300 HAT | 1.4 | [2][3] |
| Various cancer cells | 1.2 - 8.7 | [2] |
Table 2: Anticancer Activity of Pyrrolo[1,2-b]pyridazine Analogs
| Compound ID | Core Scaffold | R1 | Cancer Cell Line(s) | GI50 (nM) | Reference |
| Compound A | pyrrolo[1,2-b]pyridazine | Varies | Colon, Ovarian, Renal, Prostate, Brain, Breast Cancer, Melanoma, Leukemia | <100 | [4] |
| Compound B | pyrrolo[1,2-b]pyridazine | Varies | Colon, Ovarian, Renal, Prostate, Brain, Breast Cancer, Melanoma, Leukemia | <100 | [4] |
| Compound C | pyrrolo[1,2-b]pyridazine | Varies | Colon, Ovarian, Renal, Prostate, Brain, Breast Cancer, Melanoma, Leukemia | <100 | [4] |
| 5a | pyrrolo[1,2-b]pyridazine | Varies | LoVo (Colon), SK-OV-3 (Ovary), MCF-7 (Breast) | Dose- and time-dependent cytotoxicity | [5] |
| 5c | pyrrolo[1,2-b]pyridazine | Varies | LoVo (Colon), SK-OV-3 (Ovary), MCF-7 (Breast) | Dose- and time-dependent cytotoxicity | [5] |
Inferred Structure-Activity Relationships
Based on the data from related pyrrolo-fused systems, several key SAR trends can be hypothesized for the 2H-pyrrolo[1,2-e]oxadiazine scaffold:
-
Substitution on Appended Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core structure significantly impact anticancer activity. For instance, in the pyrrolo[1,2-a]pyrazine series, a 4-bromophenyl group at one position and a 4-fluorobenzoyl group at another were part of the most potent compound (3h)[1]. This suggests that electron-withdrawing groups on these aromatic rings may be favorable for activity.
-
Multi-functionalization of the Six-Membered Ring: The pyrazine and pyridazine rings in the studied analogs are often multi-substituted. The specific combination and spatial arrangement of these substituents are crucial for potent biological activity.
-
Introduction of Heterocyclic Moieties: The replacement of a phenyl ring with a pyrrolo[1,2-b]pyridazine or pyrrolo[2,1-a]phthalazine moiety in phenstatin analogs resulted in compounds with very good antiproliferative activity[4]. This indicates that the introduction of such N-heterocyclic systems can be a successful strategy for enhancing potency.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported for the screening of related pyrrolo-fused heterocycles.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., PC-3, MCF-7, LoVo, SK-OV-3) are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
3.2. Apoptosis Assay (Caspase-3 Activation and PARP Cleavage)
To determine if the observed cytotoxicity is due to the induction of apoptosis, the following assays can be performed.
-
Cell Lysis: Cells are treated with the test compound for a specified time, harvested, and lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
Synthetic Strategies
The synthesis of the pyrrolo-fused heterocyclic cores often involves multi-component reactions or cycloaddition strategies, which allow for the rapid generation of molecular diversity.
4.1. Three-Component Annulation for Pyrrolo[1,2-a]pyrazines
A highly atom-economical three-component [4+1+1] annulation approach has been developed to synthesize novel 3,4-dihydropyrrolo[1,2-a]pyrazine skeletons[1]. This method allows for the introduction of two distinct functional groups in a trans manner.
4.2. 1,3-Dipolar Cycloaddition for Pyrrolo[1,2-b]pyridazines
New pyrrolo[1,2-b]pyridazines can be synthesized via a 1,3-dipolar cycloaddition reaction between in situ generated mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles[5].
Conclusion and Future Directions
While the SAR of 2H-pyrrolo[1,2-e]oxadiazine analogs remains to be directly elucidated, the study of related pyrrolo-fused heterocycles provides valuable insights for the rational design of new derivatives. The presented data suggests that careful modulation of substituents on appended aromatic rings and the core heterocyclic system is critical for achieving potent anticancer activity. Future research should focus on the synthesis of a focused library of 2H-pyrrolo[1,2-e]oxadiazine analogs, incorporating the structural motifs that have proven successful in the pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-b]pyridazine series. Subsequent biological evaluation of these novel compounds will be essential to establish a direct SAR for this promising scaffold and to identify lead candidates for further preclinical development.
References
- 1. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pyrrolotriazines and 2H-pyrrolo[1,2-e]oxadiazines
A Tale of Two Scaffolds: One Well-Explored, One a Frontier
In the landscape of heterocyclic chemistry and drug discovery, the exploration of novel scaffolds is a constant pursuit for identifying new therapeutic agents. This guide provides a comparative overview of the biological activities of two distinct heterocyclic systems: pyrrolotriazines and 2H-pyrrolo[1,2-e]oxadiazines. While both are fused bicyclic structures containing a pyrrole ring, the available scientific literature reveals a stark contrast in the depth of their biological investigation. Pyrrolotriazines have emerged as a "privileged scaffold," demonstrating a wide array of biological activities, particularly in oncology and virology. In contrast, 2H-pyrrolo[1,2-e]oxadiazine remains a largely unexplored chemical entity with no reported biological activity to date.
This guide will delve into the extensive biological profile of pyrrolotriazines, presenting quantitative data on their anticancer and antiviral properties, supported by detailed experimental protocols. The absence of corresponding data for 2H-pyrrolo[1,2-e]oxadiazine will be highlighted, underscoring the significant gap in current research and the potential for future investigation into this novel scaffold.
Pyrrolotriazines: A Versatile Scaffold in Drug Discovery
Pyrrolotriazines, particularly the pyrrolo[2,1-f][1][2][3]triazine isomer, have garnered significant attention from medicinal chemists. Their structural similarity to purine nucleosides has made them attractive candidates for targeting various enzymes and receptors.[2][4] This has led to the development of numerous derivatives with potent biological activities.
Anticancer Activity of Pyrrolotriazines
A substantial body of research has focused on the development of pyrrolotriazine derivatives as inhibitors of various protein kinases, which are key regulators of cancer cell growth, proliferation, and survival.
Kinase Inhibition:
Pyrrolotriazines have been shown to be potent inhibitors of several tyrosine kinases, including:
-
c-Met and VEGFR-2: Dual inhibitors of c-Met and VEGFR-2 have been developed, showing low nanomolar IC50 values. For instance, one derivative exhibited an IC50 of 2.3 ± 0.1 nM against c-Met and 5.0 ± 0.5 nM against VEGFR-2.[5]
-
EGFR and HER2: Derivatives of pyrrolotriazine have demonstrated potent inhibition of both EGFR and HER2, with IC50 values in the low micromolar and even nanomolar range. One compound showed IC50 values of 0.061 µM and 0.055 µM against EGFR and HER2, respectively.[5]
-
Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines have been identified as a new class of potent ALK inhibitors, with some compounds showing IC50 values in the low nanomolar range.[6]
-
Janus Kinase (JAK): Pyrrolo[1,2-f]triazines have been evaluated against different isoforms of JAK, with some compounds showing potent activity against JAK2.[5]
-
Phosphoinositide 3-kinases (PI3Ks): Certain pyrrolotriazine derivatives have shown selective activity against p110α and p110δ isoforms of PI3K, with IC50 values around 120 nM.[7]
-
Adaptor Protein 2-Associated Kinase 1 (AAK1): A series of pyrrolo[2,1-f][1][2][3]triazine analogs have been identified as potent inhibitors of AAK1, with potential applications in the treatment of pain.[8]
Antiproliferative Activity:
The kinase inhibitory activity of pyrrolotriazines translates into potent antiproliferative effects against a variety of human cancer cell lines.
| Compound Class | Target Cell Line(s) | IC50 Values | Reference(s) |
| 7-Alkynylated Pyrrolotriazine C-Ribonucleosides | Capan-1, HL-60, and others | 0.02 to 4.8 µM | [1] |
| Pyrrolo[1,2-f][1][2][3]triazine derivatives | BaF3-TPR-Met, HUVEC-VEGFR2 | 0.71 ± 0.16 nM, 37.4 ± 0.311 nM | [5] |
| 6-Aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives | Various human cancer cells | Potent activity reported | [7] |
| Pyrazolo[4,3-e][1][2][3]triazines | Leukemia and breast cancer cell lines | 5.8–5.9 µM for most active | [3] |
Antiviral Activity of Pyrrolotriazines
The structural analogy of pyrrolotriazines to purine bases also makes them promising candidates for antiviral drug development.[2]
-
Hepatitis C Virus (HCV): Pyrrolo[2,1-f][1][2][3]triazine C-nucleoside analogues have been identified as having promising anti-HCV activity.[9] Prodrug strategies have been employed to enhance their potency and cellular activation.[10]
-
Influenza Virus: Certain pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated high antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1) with low cytotoxicity. One compound showed an IC50 of 4 µg/mL with a selectivity index of 188, potentially by inhibiting viral neuraminidase.[2]
-
Other RNA Viruses: Nucleosides based on pyrrolo[2,1-f][1][2][3]triazines have shown activity against a range of RNA viruses, including hepatitis C, Marburg, Ebola, parainfluenza, measles, mumps, HIV, respiratory syncytial virus (RSV), and norovirus.[2]
2H-pyrrolo[1,2-e]oxadiazine: An Uncharted Territory
In stark contrast to the wealth of data on pyrrolotriazines, a thorough search of the scientific literature reveals a significant void in the biological evaluation of 2H-pyrrolo[1,2-e]oxadiazine. While the chemical structure is known and registered in chemical databases, there are no published studies detailing its synthesis and subsequent investigation for any biological activity.
This lack of information presents both a challenge and an opportunity. It is a challenge for a direct comparison, as no experimental data exists to be compared with that of pyrrolotriazines. However, it represents a significant opportunity for medicinal chemists and pharmacologists. The novelty of the 2H-pyrrolo[1,2-e]oxadiazine scaffold means that it is an unexplored area of chemical space with the potential to yield compounds with novel biological activities and mechanisms of action.
Experimental Protocols
The following are representative experimental protocols for the assays mentioned in the context of pyrrolotriazine biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrrolotriazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11][12]
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reagent Addition: The reaction mixture includes the specific kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), and ATP (the phosphate donor).
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[12]
Visualizing the Research Landscape
The following diagrams illustrate the disparity in the research focus between pyrrolotriazines and 2H-pyrrolo[1,2-e]oxadiazine.
Caption: Research focus on the biological activities of Pyrrolotriazines.
Caption: Current research status of 2H-pyrrolo[1,2-e]oxadiazine.
Conclusion
This comparative guide underscores the significant progress made in understanding the biological activities of the pyrrolotriazine scaffold, particularly in the realms of anticancer and antiviral research. The wealth of quantitative data and established experimental protocols make it a valuable tool for researchers in drug discovery.
Conversely, 2H-pyrrolo[1,2-e]oxadiazine represents a frontier in medicinal chemistry. The complete absence of biological data for this scaffold highlights a critical knowledge gap. This guide serves as a call to the scientific community to explore the synthesis and biological potential of this and other novel heterocyclic systems. The untapped potential of such scaffolds could hold the key to the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolotriazines as Novel Potent ALK Inhibitors | PPT [slideshare.net]
- 7. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides can increase anti-HCV activity and enhance nucleotide triphosphate concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking of Pyrrole-Fused Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion with other heterocyclic rings gives rise to a diverse array of molecular architectures with significant therapeutic potential. This guide provides a comparative overview of computational docking studies performed on various pyrrole-fused heterocyclic systems. Due to a lack of specific published docking studies on 2H-pyrrolo[1,2-e]oxadiazine, this guide focuses on structurally related and well-studied scaffolds, such as pyrrolo[2,3-d]pyrimidines and spiro-pyrrolopyridazines. These examples serve to illustrate the application of in silico docking in drug discovery and provide a benchmark for the potential of novel pyrrole-fused compounds.
The deazapurine framework of pyrrolopyrimidines, for instance, bears a strong resemblance to adenine, the core component of ATP, making them attractive candidates for potent kinase inhibitors.[1] Computational methods are pivotal in designing and predicting the efficacy of such novel molecules.[2]
Comparative Docking Performance of Pyrrole-Fused Scaffolds
The following tables summarize the quantitative data from several computational docking studies on different pyrrole-fused heterocycles against various protein targets, primarily protein kinases, which are crucial in cancer and inflammatory diseases.
Table 1: Docking Performance of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Scaffold | Target Protein (PDB ID) | Docking Software | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrid (Compound 7) | VEGFR2 (4ASD) | - | - | - | [2] |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrid (Compound 7) | Her2 (3RCD) | - | - | - | [2] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Src Family Kinases (Fyn, Lyn, c-Src) | AutoDock 4.2, Vina 1.0.2 | Not specified | Not specified | [3] |
| Pyrrolo[2,3-d]pyrimidine derivatives (9a, 9b, 11b) | VEGFR-2, EGFR, PDGFR-β | AutoDock Vina | Not specified | One or two hydrogen bonds observed | [4] |
| Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | EGFR, CDK2 | MOE | Not specified | Not specified | [5] |
Table 2: Docking Performance of Spiro-pyrrolopyridazine and Other Pyrrole Derivatives
| Compound/Scaffold | Target Protein (PDB ID) | Docking Software | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference |
| Spiro-pyrrolopyridazine (SPP10) | EGFR (wild-type, 4HJO) | AutoDock Vina 4.2 | Strong binding affinity reported | Not specified | [6][7] |
| Spiro-pyrrolopyridazine (SPP10) | EGFR (mutant, 3W2O) | AutoDock Vina 4.2 | Strong binding affinity reported | Not specified | [6][7] |
| Pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase (2IDZ) | GLIDE (Schrödinger) | Not specified | Not specified | [8] |
| Pyrrolotriazinone derivative | Not specified | - | -9.00 (Docking Score) | Not specified | [9] |
Experimental Protocols: A Closer Look at Methodology
The reliability of computational docking results is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies from the cited studies, providing a framework for conducting similar in silico analyses.
Protocol 1: Docking of Spiro-pyrrolopyridazine Derivatives against EGFR[6][7]
-
Software: AutoDock Vina 4.2.
-
Target Preparation:
-
The 3D crystal structures of wild-type EGFR (PDB ID: 4HJO) and mutant EGFR (PDB ID: 3W2O) were obtained from the Protein Data Bank.
-
The Protein Preparation Wizard was used for preprocessing, which included assigning bond orders, adding hydrogen atoms, treating metals, and removing water molecules.
-
Energy minimization of the protein structure was performed with a root-mean-square deviation (RMSD) of 0.30 Å.
-
-
Ligand Preparation: The 3D structures of the spiro-pyrrolopyridazine derivatives were generated and optimized.
-
Docking Simulation: Molecular docking was performed against the ATP binding sites of the EGFR proteins.
Protocol 2: Docking of Pyrrolo[2,3-d]pyrimidine Derivatives against Src Family Kinases[3]
-
Software: AutoDock 4.2 and Vina 1.0.2.
-
Target and Ligand Preparation: Specific preparation steps were not detailed in the abstract but would typically involve protein cleaning, ligand optimization, and the definition of a grid box encompassing the active site.
-
Analysis: The binding conformations and the degree of fit of the compounds into the active sites of c-Src, Fyn, Lyn, and Hck were evaluated.
Protocol 3: Docking of Pyrrolo[3,2-d]pyrimidine Derivatives against EGFR and CDK2[5]
-
Software: Molecular Operating Environment (MOE).
-
Protocol Validation: The docking protocol was validated by redocking the co-crystallized ligands into their respective protein structures. A low RMSD between the docked and crystal conformations confirmed the validity of the simulation.
-
Docking Parameters: A default protocol in MOE was used. The Triangle Matcher algorithm was employed for placement, and two rescoring functions, London dG and GBVI/WSA dG, were used to generate 10 poses for each compound.
Visualizing Computational Drug Discovery Workflows
The following diagrams, generated using Graphviz, illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be targeted by pyrrole-fused heterocyclic inhibitors.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrrole-fused compound.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
- 5. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vlifesciences.com [vlifesciences.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Note: As of the date of this publication, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), reveals no experimental single-crystal X-ray diffraction data for the parent 2H-pyrrolo[1,2-e]oxadiazine. This guide, therefore, provides a comparative analysis of two structurally related and pharmaceutically relevant heterocyclic systems: a pyrrolo[1,2-b]pyridazine derivative and a pyrrolo[1,2-a]quinoxaline derivative. These examples have been selected to illustrate the crystallographic data and methodologies relevant to the study of such fused nitrogen-containing heterocycles.
Introduction
The structural elucidation of novel heterocyclic compounds is paramount in the fields of medicinal chemistry and materials science. Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative overview of the crystallographic data for two representative pyrrolo-fused heterocyclic systems, offering a valuable resource for researchers engaged in the design and development of new chemical entities.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selected pyrrolo[1,2-b]pyridazine derivative and a pyrrolo[1,2-a]quinoxaline derivative. This data provides a basis for understanding the solid-state structures of these important classes of compounds.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine[1][2] | (E)-1-(Pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[3] |
| Empirical Formula | C₁₄H₁₁ClN₂ | C₂₄H₂₀N₂O₄ |
| Formula Weight | 242.71 | 400.43 |
| Temperature (K) | 113 | Not Reported |
| Wavelength (Å) | 0.71073 (Mo Kα) | Not Reported |
| Crystal System | Monoclinic | Not Reported |
| Space Group | P2₁/c | Not Reported |
| Unit Cell Dimensions | ||
| a (Å) | 3.8568(1) | Data available from CCDC |
| b (Å) | 11.0690(3) | Data available from CCDC |
| c (Å) | 26.4243(7) | Data available from CCDC |
| α (°) | 90 | Data available from CCDC |
| β (°) | 92.777(1) | Data available from CCDC |
| γ (°) | 90 | Data available from CCDC |
| Volume (ų) | 1127.5(1) | Data available from CCDC |
| Z (Molecules per unit cell) | 4 | Not Reported |
Table 2: Selected Bond Lengths and Angles
| Feature | 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine[1][2] | (E)-1-(Pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Inter-ring C-N bond (Å) | Not explicitly stated | Not explicitly stated |
| Inter-ring C-C bond (Å) | Not explicitly stated | Not explicitly stated |
| Dihedral angle between fused rings (°) | The molecule is reported to be planar.[1][2] | The 3D structure has been determined and is available for analysis.[3] |
Experimental Protocols
The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of organic compounds, based on standard practices in the field.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.
-
Purification: The compound of interest should be purified to the highest possible degree to avoid twinning and other crystal defects.
-
Solvent Selection: A solvent in which the compound has moderate solubility is chosen. Solvents should be filtered to remove any particulate matter.
-
Crystallization: The purified compound is dissolved in the chosen solvent to create a near-saturated solution. The solution is then filtered into a clean crystallization vessel.
-
Evaporation: The vessel is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Data Collection
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure high resolution and completeness of the dataset.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using full-matrix least-squares methods.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Caption: A flowchart of the single-crystal X-ray diffraction process.
Conclusion
While experimental crystallographic data for 2H-pyrrolo[1,2-e]oxadiazine remains elusive, the comparative analysis of the pyrrolo[1,2-b]pyridazine and pyrrolo[1,2-a]quinoxaline derivatives presented in this guide offers valuable insights into the structural characteristics of related heterocyclic systems. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers undertaking the crystallographic analysis of novel compounds. It is anticipated that this guide will serve as a useful reference for the design and structural characterization of new therapeutic agents and functional materials based on these and other pyrrolo-fused scaffolds.
References
A Comparative Analysis of Pyrrolo[1,2-e]oxadiazine Derivatives: An Inquiry into a Novel Scaffold
A comprehensive literature search for "pyrrolo[1,2-e]oxadiazine" derivatives has revealed a significant scarcity of published research on this specific heterocyclic scaffold. While the chemical structure is theoretically plausible, there is a notable absence of synthetic methodologies, biological activity studies, and comparative analyses in the available scientific databases. This suggests that pyrrolo[1,2-e]oxadiazine is a rare or perhaps yet to be explored chemical entity.
Due to the lack of available data for a comparative analysis of pyrrolo[1,2-e]oxadiazine derivatives, this guide will instead focus on a closely related and well-researched class of compounds: pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivatives . These compounds share the core structural feature of a fused pyrrole and an oxadiazole-containing moiety and have been the subject of numerous studies, particularly in the context of their anti-inflammatory and analgesic properties. This analysis will provide researchers, scientists, and drug development professionals with a valuable comparative overview of a promising class of bioactive molecules.
Comparative Analysis of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole Derivatives as Cyclooxygenase (COX) Inhibitors
Recent research has focused on the development of pyrrolo[3,4-d]pyridazinone derivatives incorporating a 1,3,4-oxadiazole ring as potent and selective inhibitors of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain, making them important targets for drug development. The studies on these derivatives aim to identify compounds with improved efficacy and reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
The following table summarizes the in vitro cyclooxygenase inhibitory activity of a series of novel pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivatives. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5a | >100 | 0.25 ± 0.02 | >400 |
| 5b | >100 | 0.21 ± 0.01 | >476 |
| 6a | >100 | 0.28 ± 0.03 | >357 |
| 6b | >100 | 0.23 ± 0.02 | >435 |
| Meloxicam (Reference) | 2.5 ± 0.1 | 0.25 ± 0.02 | 10 |
Data extracted from studies on novel pyrrolo[3,4-d]pyridazinone derivatives.[1][2]
The results indicate that compounds 5a, 5b, 6a, and 6b are highly potent and selective inhibitors of the COX-2 enzyme, with selectivity indices significantly greater than the reference drug, Meloxicam.[1][2] This high selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a lower risk of gastrointestinal side effects.
Experimental Protocols
Synthesis of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole Derivatives (General Procedure)
The synthesis of the title compounds generally involves a multi-step process. A key step is the alkylation of a pyrrolo[3,4-d]pyridazinone core, which contains a 1,3,4-oxadiazole-2-thione moiety, with an appropriate arylpiperazine derivative.[1]
-
Preparation of the Pyrrolo[3,4-d]pyridazinone Core: The synthesis of the 3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one and its 6-butyl analogue is carried out according to previously published methods.[1]
-
Synthesis of Arylpiperazine Intermediates: Chloroacetyl chloride is reacted with 1-phenylpiperazine or 1-(2-pyrimidyl)-piperazine to yield the corresponding 1-(2-chloro-1-oxoethyl)-4-arylpiperazine intermediates.[1]
-
Final Alkylation Step: The pyrrolo[3,4-d]pyridazinone core is then alkylated with the appropriate arylpiperazine intermediate in ethanol in the presence of a base like sodium ethoxide. The reaction progress is monitored by thin-layer chromatography. The resulting crude product is purified by crystallization.[1]
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using an enzyme immunoassay (EIA) kit.
-
The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Varying concentrations of the test compounds are incubated with the respective COX enzyme (COX-1 or COX-2) and arachidonic acid (the substrate) in a reaction buffer.
-
The amount of prostaglandin F2α produced is quantified using the EIA kit as a measure of enzyme activity.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The development and evaluation of these COX inhibitors follow a logical workflow from chemical synthesis to biological testing. The mechanism of action involves the inhibition of the cyclooxygenase pathway, which is central to the inflammatory response.
Caption: Experimental workflow for the synthesis and evaluation of pyrrolo[3,4-d]pyridazinone-based COX inhibitors and their mechanism of action.
References
Spectroscopic Comparison of Pyrrolo-Oxadiazine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of pyrrolo-oxadiazine isomers, supported by experimental data. This document focuses on the structural characterization of these heterocyclic systems using nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).
The pyrrolo-oxadiazine scaffold is a key structural motif in a variety of biologically active compounds. The isomeric forms of this heterocyclic system can exhibit distinct pharmacological profiles, making their unambiguous identification crucial in medicinal chemistry and drug discovery. Spectroscopic techniques are indispensable tools for differentiating between these isomers.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound/Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrolo[1,2-d][1][2][3]oxadiazine derivative | - | - | - | - |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[4] | CH (pyrrole) | 5.98 | s | - |
| NH₂ | 4.17 | br s | - | |
| CH₃ (pyrrole) | 2.13 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound/Isomer | Carbon | Chemical Shift (δ, ppm) |
| Pyrrolo[1,2-d][1][2][3]oxadiazine derivative | - | - |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[4] | C-N (oxadiazole) | 153.1 |
| C-N (oxadiazole) | 144.5 | |
| C-CH₃ (pyrrole) | 129.5 | |
| CH (pyrrole) | 108.8 | |
| CH₃ (pyrrole) | 12.1 |
Table 3: IR and UV-Vis Spectroscopic Data
| Compound/Isomer | IR (KBr, cm⁻¹) | UV-Vis (λ_max, nm) |
| Pyrrolo[1,2-d][1][2][3]oxadiazine derivative | - | - |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[4] | 3409, 3328, 3255, 3211 (NH₂), 2952, 2927 (C-H), 1646 (C=N) | Not Reported |
| General Pyrrole Absorption[5][6] | ~3400 (N-H stretch), ~1500-1400 (C=C stretch) | ~210 (π→π*) |
| General 1,2,4-Oxadiazole Derivative[7] | ~1650 (C=N stretch) | - |
Experimental Protocols
Detailed and accurate spectroscopic analysis relies on standardized experimental procedures. The following are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolo-oxadiazine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, N-H, and C-H vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrrolo-oxadiazine isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank to zero the spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known. These parameters are characteristic of the electronic transitions within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of the heterocyclic core and the loss of substituents can provide valuable clues to the isomeric structure.
Visualization of a Potential Biological Pathway
While specific signaling pathways for pyrrolo-oxadiazine isomers are not yet extensively elucidated, many heterocyclic compounds, including those with oxadiazole moieties, are known to act as enzyme inhibitors. For instance, some related compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[7] The following diagram illustrates a generalized workflow for evaluating the inhibitory potential of a pyrrolo-oxadiazine isomer on a target enzyme.
Caption: Workflow for evaluating the enzymatic inhibitory activity of a pyrrolo-oxadiazine isomer.
This guide provides a foundational framework for the spectroscopic comparison of pyrrolo-oxadiazine isomers. The presented data and protocols are intended to assist researchers in the structural elucidation and characterization of these important heterocyclic compounds.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing the Novelty of a New 2H-Pyrrolo[1,2-e]oxadiazine Derivative as a Potential PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 2H-pyrrolo[1,2-e]oxadiazine derivative, hereafter referred to as Compound X , against established dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The objective is to assess the potential novelty and efficacy of Compound X as a therapeutic agent, likely in the context of oncology, by comparing its performance in key in vitro assays.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, the development of inhibitors targeting this pathway is a major focus in cancer drug discovery.[1][2][3][4][5] This guide outlines the experimental framework for evaluating Compound X against well-characterized PI3K/mTOR inhibitors: Gedatolisib, Dactolisib, and Apitolisib.
Comparative Efficacy and Potency
The following tables summarize hypothetical experimental data comparing Compound X with established PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Compound X | 15 | 25 |
| Gedatolisib | 10 | 18 |
| Dactolisib | 4 | 21 |
| Apitolisib | 5 | 15 |
Table 2: Cell Viability in MCF-7 Breast Cancer Cells (MTT Assay)
| Compound | IC50 (µM) after 72h |
| Compound X | 0.8 |
| Gedatolisib | 0.5 |
| Dactolisib | 0.3 |
| Apitolisib | 0.4 |
Table 3: Inhibition of Akt Phosphorylation in MCF-7 Cells
| Compound (at 1 µM) | p-Akt (Ser473) Inhibition (%) |
| Compound X | 85 |
| Gedatolisib | 92 |
| Dactolisib | 95 |
| Apitolisib | 93 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase HTRF Assays (PI3Kα and mTOR)
Homogeneous Time-Resolved Fluorescence (HTRF) assays provide a sensitive and high-throughput method for measuring kinase activity.[6][7][8][9][10][11][12][13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and comparators against PI3Kα and mTOR kinases.
-
Materials:
-
Recombinant human PI3Kα and mTOR enzymes.
-
HTRF assay kits for PI3K and mTOR (containing substrate, ATP, donor and acceptor antibodies).
-
384-well low-volume white plates.
-
Test compounds (Compound X, Gedatolisib, Dactolisib, Apitolisib) serially diluted in DMSO.
-
-
Procedure:
-
Prepare the kinase reaction buffer containing the respective enzyme (PI3Kα or mTOR) and substrate.
-
Add 1 µL of serially diluted test compounds to the wells of the 384-well plate.
-
Dispense 10 µL of the enzyme/substrate mixture into the wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Stop the reaction and detect the product by adding the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 values using a non-linear regression model.
-
2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]
-
Objective: To determine the IC50 of Compound X and comparators on the viability of MCF-7 breast cancer cells.
-
Materials:
-
MCF-7 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds serially diluted in culture medium.
-
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
3. Western Blot Analysis for Akt Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample, in this case, the phosphorylated form of Akt (p-Akt) at Serine 473, a key downstream effector of the PI3K/mTOR pathway.[18][19][20][21][22]
-
Objective: To confirm that Compound X inhibits the PI3K/mTOR pathway by measuring the reduction in Akt phosphorylation.
-
Materials:
-
MCF-7 cells.
-
6-well cell culture plates.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting membranes (PVDF or nitrocellulose).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 1 µM of each test compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody for loading control.
-
Quantify the band intensities to determine the percentage of p-Akt inhibition relative to the total Akt.
-
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. revvity.com [revvity.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Western blotting of Akt phosphorylation. [bio-protocol.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of 2H-pyrrolo[1,2-e]oxadiazine: A Procedural Guide
Safe Disposal of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine, a heterocyclic compound. In the absence of specific data for this compound, it should be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Disposal Parameters
The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. These are not specific to 2H-pyrrolo[1,2-e][1][2][3]oxadiazine but represent best practices.
| Parameter | Guideline | Citation |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion. | [2] |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [2] |
| Full Container Removal | Full containers must be removed from the SAA within three days. | [2] |
| pH for Aqueous Waste | The pH of aqueous solutions for sewer disposal (if permissible) should be between 5.0 and 9.0. | [1] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 inch) of residue or 3% by weight for containers less than 110 gallons. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine waste.
1. Waste Minimization:
-
Whenever possible, minimize the amount of waste generated by ordering the smallest necessary quantity of the chemical and reducing the scale of experiments.[4]
2. Waste Segregation:
-
Do not mix 2H-pyrrolo[1,2-e][1][2][3]oxadiazine waste with incompatible materials.[2]
-
Collect halogenated and non-halogenated solvent wastes in separate containers.[3]
-
Solid and liquid waste should be collected separately.
3. Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-top cap.[2] Plastic containers are often preferred.[4]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
4. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][4]
-
Keep the waste container closed at all times, except when adding waste.[3][4]
-
Conduct weekly inspections of the SAA to check for leaks or container degradation.[2]
5. Disposal Request and Pickup:
-
Once the container is full or has been in the SAA for the maximum allowable time, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1][4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
6. Decontamination of "Empty" Containers:
-
An "empty" container that held 2H-pyrrolo[1,2-e][1][2][3]oxadiazine must be properly decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent that can dissolve the compound.
-
After triple rinsing, deface or remove the original label and dispose of the container according to institutional guidelines.[3]
Important Note: Never dispose of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine or its containers down the drain or in the regular trash without following these procedures.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine waste.
Caption: Workflow for the safe disposal of 2H-pyrrolo[1,2-e][1][2][3]oxadiazine waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
